molecular formula C29H40O5 B12380752 (25S)-Antcin B CAS No. 163597-25-9

(25S)-Antcin B

Numéro de catalogue: B12380752
Numéro CAS: 163597-25-9
Poids moléculaire: 468.6 g/mol
Clé InChI: DVORYMAGXQGBQK-HPRYJKPLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(25S)-Antcin B is a bioactive ergostane-type triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus ) . This compound is a subject of significant interest in pharmacological research, particularly in the fields of oncology and virology. In cancer research, this compound has demonstrated potent cytotoxic and apoptotic effects against various cancer cell lines. Studies in hepatocellular carcinoma (HepG2) cells have shown that it induces apoptosis through the enhancement of reactive oxygen species (ROS) and the concurrent activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways . This process involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of key caspases (caspase-2, -3, -8, and -9), leading to programmed cell death. In antiviral research, this compound has been identified as a highly effective inhibitor of the SARS-CoV-2 3C-like protease (3CLPro), a pivotal enzyme for viral replication . Computational and in vitro studies reveal that it binds to the protease's active site with high affinity, forming stable interactions with critical residues such as Glu166 via hydrogen bonds and salt bridges. Its inhibitory activity against 3CLPro has been shown to surpass that of the positive control compound GC376, positioning it as a promising lead compound for the development of novel antiviral therapeutics against COVID-19 . Researchers value this compound for its multifaceted mechanisms of action and its potential to reveal novel therapeutic pathways. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

163597-25-9

Formule moléculaire

C29H40O5

Poids moléculaire

468.6 g/mol

Nom IUPAC

(2S,6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,7,11-trioxo-1,2,4,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16-,17+,18+,19-,20+,21+,28+,29-/m1/s1

Clé InChI

DVORYMAGXQGBQK-HPRYJKPLSA-N

SMILES isomérique

C[C@H]1[C@@H]2CC(=O)C3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)[C@H](C)C(=O)O)C

SMILES canonique

CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C

Origine du produit

United States

Foundational & Exploratory

Isolating (25S)-Antcin B from Antrodia cinnamomea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the methodologies for the extraction, purification, and characterization of the potent triterpenoid (25S)-Antcin B from the medicinal mushroom Antrodia cinnamomea, and its impact on key cellular signaling pathways.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation and characterization of this compound, a bioactive triterpenoid derived from the fruiting bodies of Antrodia cinnamomea. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the compound's interaction with cellular signaling pathways.

Introduction

Antrodia cinnamomea, a parasitic fungus native to Taiwan, has a long history of use in traditional medicine for a variety of ailments. Modern scientific investigation has identified a wealth of bioactive compounds within this mushroom, with triterpenoids being among the most significant for their therapeutic potential. This compound is one such ergostane-type triterpenoid that has garnered interest for its pharmacological activities. This guide serves as a practical resource for the efficient isolation and further investigation of this promising natural product.

Isolation and Purification of this compound

The successful isolation of this compound from the fruiting bodies of Antrodia cinnamomea involves a multi-step process encompassing extraction, fractionation, and final purification using chromatographic techniques.

Experimental Protocol: Extraction and Fractionation

A robust method for the initial extraction and fractionation of triterpenoids from A. cinnamomea has been established, laying the groundwork for the purification of this compound.

Materials:

  • Dried and powdered fruiting bodies of Antrodia cinnamomea

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel (70–230 mesh)

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Extraction: 200 g of dried and powdered fruiting bodies of A. cinnamomea are extracted five times with 10 L of methanol at 50°C for 12 hours. The combined methanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approximately 45.2 g).[1]

  • Fractionation: The crude methanol extract is subjected to silica gel flash column chromatography (70–230 mesh, 15 × 10 cm, 0.9 kg). A gradient solvent system of 100% dichloromethane to 100% methanol is used to elute the column, yielding multiple fractions.[1] The fraction containing Antcin B is collected for further purification.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC) Purification

The final step in obtaining pure this compound is preparative HPLC, which separates it from other closely related triterpenoids.

Materials:

  • Fraction containing Antcin B from silica gel chromatography

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Formic acid

  • Preparative HPLC system with a C18 column (e.g., Cosmosil 5C₁₈-AR-II, 5 μm, 250 × 20 mm i.d.)

Procedure:

  • Sample Preparation: The dried fraction containing Antcin B is dissolved in a suitable solvent (e.g., methanol) for injection into the preparative HPLC system.

  • Chromatographic Conditions: The separation is achieved using a recycled preparative HPLC system with a Cosmosil 5C₁₈-AR-II column. The mobile phase consists of a mixture of acetonitrile and water containing 0.1% formic acid (60:40). The flow rate is maintained at 10 mL/min, and the separation is recycled six times to achieve baseline separation of this compound and its epimer, (25R)-Antcin B.[1]

  • Fraction Collection and Analysis: The eluent corresponding to the peak of this compound is collected. The purity of the collected fraction is assessed by analytical HPLC. The solvent is then removed under reduced pressure to yield the purified compound.

Quantitative Data

The following table summarizes the quantitative data associated with the isolation of this compound from 200 g of Antrodia cinnamomea fruiting bodies as described in the protocol.

ParameterValueReference
Starting Material (Dried Fruiting Bodies)200 g[1]
Crude Methanol Extract45.2 g[1]
Purified this compound45.4 mg[1]
Calculated Yield 0.0227%

Note: The yield is calculated based on the starting dry weight of the fruiting bodies.

Structural Characterization

The identity of the isolated this compound is confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following table presents the characteristic ¹H and ¹³C NMR spectral data for Antcin B, as reported in the literature. These data are crucial for the unambiguous identification of the isolated compound.

Position¹³C NMR (δ in ppm)¹H NMR (δ in ppm, J in Hz)
136.41.40, 3.19 (m)
238.52.41, 2.57 (m)
3212.2-
444.82.44 (m)
551.1-
621.5-
730.6-
8157.4-
9139.1-
1037.3-
11199.8-
1258.42.50 (m), 3.01 (m)
1347.7-
1453.4-
1524.2-
1628.1-
1755.6-
1812.4-
1918.0-
2035.8-
2118.8-
2234.7-
2332.2-
24150.7-
2546.9-
26177.2-
2717.4-
28110.95.10 (s), 5.26 (s)
2912.51.13 (d, J = 6.5 Hz)

Data is for the mixture of 25R and 25S epimers of Antcin B, as presented in the reference. The stereochemistry at C-25 can be confirmed by advanced NMR techniques or comparison with authenticated standards.

Biological Activity and Signaling Pathways

This compound and related compounds from A. cinnamomea have been shown to exert their biological effects by modulating key cellular signaling pathways, making them attractive candidates for drug development.

Inhibition of PI3K/AKT and MAPK Signaling Pathways

Antcin B and its analogs, such as Antrocin, have been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.

The following diagrams, generated using the DOT language, illustrate the inhibitory effects of Antcin B on these pathways.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AntcinB This compound AntcinB->PI3K AntcinB->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription GeneExpression Gene Expression (Proliferation, Differentiation) Transcription->GeneExpression AntcinB This compound AntcinB->Raf AntcinB->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Biological Evaluation

The following workflow outlines a general approach for assessing the biological activity of purified this compound on cancer cell lines.

Biological_Workflow Start Purified this compound Treatment Treatment with this compound (Dose-response & Time-course) Start->Treatment CellCulture Cancer Cell Line Culture (e.g., HepG2, PC-3) CellCulture->Treatment Viability Cell Viability Assay (MTT, XTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI staining, Caspase activity) Treatment->Apoptosis WesternBlot Western Blot Analysis (PI3K/AKT & MAPK pathway proteins) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for evaluating the in vitro anticancer activity of this compound.

Conclusion

This technical guide provides a consolidated resource for the isolation, characterization, and preliminary biological evaluation of this compound from Antrodia cinnamomea. The detailed protocols and compiled data offer a solid foundation for researchers to efficiently obtain this valuable triterpenoid for further investigation into its therapeutic potential. The elucidation of its inhibitory effects on critical cellular signaling pathways underscores the importance of continued research into the natural products of A. cinnamomea for the development of novel therapeutic agents.

References

The Biosynthesis of (25S)-Antcin B in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(25S)-Antcin B, a lanostane-type triterpenoid isolated from the medicinal fungus Antrodia cinnamomea (also known as Taiwanofungus camphoratus), has garnered significant attention for its potent biological activities, including anti-inflammatory and anti-cancer properties. Understanding its biosynthetic pathway is crucial for metabolic engineering to enhance production and for the synthesis of novel derivatives. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, integrating genomic, transcriptomic, and functional enzyme data.

Core Biosynthetic Pathway

The biosynthesis of this compound, like other fungal triterpenoids, originates from the mevalonate (MVA) pathway, leading to the formation of a lanosterol scaffold, which is then extensively modified by a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs) and dehydrogenases. While the complete pathway to Antcin B has not been fully elucidated in a single study, a putative pathway can be constructed based on identified genes in A. cinnamomea and characterized enzymes.

The pathway can be divided into two main stages:

  • Stage 1: Lanosterol Biosynthesis via the Mevalonate Pathway. This is a well-conserved pathway in fungi, converting acetyl-CoA into the triterpenoid precursor, lanosterol.

  • Stage 2: Post-Lanosterol Modification. This stage involves a series of oxidative modifications to the lanosterol backbone to produce the diverse array of antcins, including this compound.

The proposed biosynthetic pathway from Lanosterol to key intermediates is visualized below.

Antcin_B_Biosynthesis_Pathway Lanosterol Lanosterol Intermediate1 Δ7,9(11)-Lanostadiene-3β-ol Lanosterol->Intermediate1 Dehydrogenation AcCYP4 AcCYP4 (CYP450) Intermediate2 Δ7,9(11)-Lanostadiene-3β,15α-diol Intermediate3 Dehydroeburicoic Acid intermediate AcSDR6 AcSDR6 (Short-chain Dehydrogenase) Intermediate4 3-keto-Δ7,9(11)-Lanostadiene-15α-ol Other_CYPs Other CYPs, Dehydrogenases, Reductases Antcin_B This compound AcCYP4->Intermediate2 15α-hydroxylation & Δ7,9(11) formation AcSDR6->Intermediate4 3-dehydrogenation Other_CYPs->Antcin_B Further Oxidations (C-25, C-26, etc.)

A putative biosynthetic pathway for this compound in A. cinnamomea.

Key Genes and Enzymes

Genomic and transcriptomic analyses of A. cinnamomea have identified numerous genes encoding enzymes involved in triterpenoid biosynthesis.[1][2] Over 100 cytochrome P450 genes have been annotated in the genome, highlighting the fungus's extensive capacity for secondary metabolite diversification.[3]

Table 1: Key Identified Genes in the this compound Biosynthesis Pathway
Gene/EnzymeAbbreviationFunctionSource OrganismReference
Lanosterol SynthaseAcLSSCyclization of 2,3-oxidosqualene to lanosterolAntrodia cinnamomea[3]
Sterol 14α-demethylaseAcCYP51Demethylation of lanosterol at C-14Antrodia cinnamomea[4][5]
Cytochrome P450AcCYP4Generates Δ7,9(11) diene and introduces a 15α-hydroxy groupAntrodia camphorata[6]
Short-chain DehydrogenaseAcSDR6Catalyzes dehydrogenation of 3β-OH to a 3-keto groupAntrodia camphorata[6]
Sterol MethyltransferaseAcSMT1Introduces a methyl group at C-24Antrodia camphorata[6]

Quantitative Data

The production of triterpenoids, including Antcin B, is highly dependent on the culture conditions and the developmental stage of the fungus. Fruiting bodies are generally richer in these compounds than mycelia.[2]

Table 2: Triterpenoid Content in A. cinnamomea Mycelia Under Different Conditions
Wood Substrate for CultureTotal Triterpenoid Content (mg/g dry weight)Reference
Cinnamomum kanehirae (NZM)21.1[7]
C. camphora (XZM)17.4[7]
C. glanduliferum (YZM)13.3[7]
Mutant Strain E3-64 (Optimal)255.5[8]

Note: These values represent total triterpenoids and not specifically this compound. However, they indicate the general capacity for triterpenoid synthesis under these conditions.

Experimental Protocols

The characterization of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Biosynthetic Genes

Heterologous expression is a powerful tool to characterize the function of individual enzymes in a biosynthetic pathway when the native organism is difficult to manipulate genetically. Saccharomyces cerevisiae and the filamentous fungus Aspergillus oryzae are common hosts.[9][10]

Objective: To functionally characterize a candidate cytochrome P450 from A. cinnamomea.

Workflow Diagram:

Heterologous_Expression_Workflow A 1. Isolate RNA from A. cinnamomea B 2. Synthesize cDNA A->B C 3. PCR amplify candidate CYP gene B->C D 4. Clone into yeast expression vector (e.g., pYES2) C->D E 5. Transform S. cerevisiae D->E F 6. Culture transformed yeast & induce gene expression (e.g., with galactose) E->F G 7. Feed precursor (e.g., Lanosterol) F->G H 8. Extract metabolites G->H I 9. Analyze by LC-MS/GC-MS H->I J 10. Identify product I->J

Workflow for heterologous expression and functional analysis of a P450 enzyme.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from A. cinnamomea mycelia or fruiting bodies, where the target gene is highly expressed (as determined by transcriptomics). First-strand cDNA is synthesized using a reverse transcriptase.

  • Gene Amplification and Cloning: The full-length open reading frame of the candidate gene (e.g., AcCYP4) is amplified from the cDNA using high-fidelity PCR. The PCR product is then cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The recombinant plasmid is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.[11]

  • Expression and Biotransformation: Transformed yeast cells are grown in a selective medium. Gene expression is induced by switching the carbon source from glucose to galactose. A known precursor, such as lanosterol, is added to the culture medium.

  • Metabolite Extraction and Analysis: After incubation, the yeast cells and medium are extracted with an organic solvent (e.g., ethyl acetate). The extract is concentrated and analyzed by LC-MS or GC-MS to identify the modified product by comparing its mass spectrum and retention time to authentic standards or predicted structures.[5]

In Vitro Cytochrome P450 Enzyme Assay

In vitro assays using microsomal fractions containing the enzyme of interest are essential for determining enzyme kinetics and substrate specificity.

Objective: To determine the activity of a heterologously expressed P450 enzyme.

Methodology:

  • Microsome Preparation: Yeast or insect cells expressing the P450 are harvested and lysed. The microsomal fraction, containing the membrane-bound P450, is isolated by differential centrifugation.

  • Reaction Mixture: A typical reaction mixture (e.g., 0.5 mL final volume) contains:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • Microsomal protein (containing 0.05–0.2 µM P450)

    • Substrate (e.g., 50 µM lanosterol, dissolved in a minimal volume of a suitable solvent)

    • An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 10 mM MgCl₂) to provide the necessary reducing equivalents for P450 activity.[12]

  • Reaction and Quenching: The reaction is initiated by adding the NADPH-generating system and incubated at a controlled temperature (e.g., 28-37°C) for a specific time (e.g., 30-60 minutes). The reaction is stopped by adding a quenching solvent, such as cold acetonitrile or ethyl acetate.

  • Analysis: The product is extracted and analyzed by HPLC or LC-MS to quantify the amount of product formed.[13] Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process involving a conserved lanosterol synthesis pathway followed by a series of specific and intricate modifications catalyzed by a large family of cytochrome P450s and other tailoring enzymes. Recent advances in genomics and functional gene characterization in Antrodia cinnamomea have begun to unravel this pathway, identifying key enzymes responsible for generating the characteristic lanostane scaffold of antcins.[6]

Future research should focus on the complete elucidation of the pathway through the functional characterization of the remaining unassigned CYPs and other modifying enzymes. This will involve the systematic heterologous expression of candidate genes and the analysis of their products. A complete understanding of the this compound biosynthetic pathway will pave the way for its reconstruction in tractable microbial hosts, enabling sustainable production and the engineered biosynthesis of novel, high-value pharmaceutical compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of (25S)-Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25S)-Antcin B, a steroid-like compound isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated significant anti-cancer properties. This technical guide delineates the core mechanism of action of this compound, focusing on its ability to induce apoptosis and cause cell cycle arrest in cancer cells. A key initiating event in its mechanism is the induction of oxidative stress through the activation of NADPH oxidase, which subsequently triggers a cascade of signaling events culminating in programmed cell death. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for researchers investigating its therapeutic potential.

Introduction

Antrodia cinnamomea, a parasitic fungus native to Taiwan, has been used in traditional medicine for its diverse therapeutic properties. Modern phytochemical investigations have led to the isolation of numerous bioactive compounds, among which the antcins, a class of ergostane-type triterpenoids, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This compound is a prominent member of this class, and understanding its precise mechanism of action is crucial for its development as a potential anti-cancer therapeutic agent. This guide synthesizes the current knowledge on the molecular pathways modulated by this compound.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anti-cancer effect of this compound is attributed to its ability to induce programmed cell death, or apoptosis, and to halt the proliferation of cancer cells by inducing cell cycle arrest.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Production

A pivotal event in the mechanism of action of this compound is the generation of intracellular reactive oxygen species (ROS). This compound stimulates the activity of NADPH oxidase, a membrane-bound enzyme complex, leading to an increase in superoxide anion production. This surge in ROS creates a state of oxidative stress within the cancer cells, which in turn activates downstream apoptotic signaling pathways.

dot

AntcinB This compound NADPH_Oxidase NADPH Oxidase AntcinB->NADPH_Oxidase Activates ROS ROS (Reactive Oxygen Species) NADPH_Oxidase->ROS Generates Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: High-level overview of this compound-induced apoptosis.

Activation of Intrinsic and Extrinsic Apoptotic Pathways

The ROS-mediated oxidative stress triggered by this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

  • Extrinsic Pathway: this compound treatment leads to the upregulation of the Fas receptor (Fas) and its ligand (FasL) on the surface of cancer cells. The binding of FasL to Fas initiates the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of caspase-8, an initiator caspase in the extrinsic pathway.

  • Intrinsic Pathway: The increased oxidative stress disrupts the mitochondrial membrane potential. This is accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9, the initiator caspase of the intrinsic pathway.

Both pathways converge on the activation of executioner caspases, primarily caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

dot

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AntcinB_ext This compound FasL_Fas FasL / Fas AntcinB_ext->FasL_Fas Upregulates Caspase8 Caspase-8 FasL_Fas->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates AntcinB_int This compound ROS_int ROS AntcinB_int->ROS_int Bcl2_family Bax (↑) Bcl-2, Bcl-xL (↓) ROS_int->Bcl2_family Mitochondria Mitochondria Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Dual apoptotic pathways induced by this compound.

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. While the precise molecular mechanisms are still under investigation, it is hypothesized that the cellular stress induced by this compound activates cell cycle checkpoints.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the available data.

Table 1: IC50 Values of Antcin B in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma38.4[1]

Note: Further research is required to establish a comprehensive profile of IC50 values for this compound across a wider range of cancer cell lines.

Table 2: Quantitative Effects of Antcin B on Apoptosis and Protein Expression in HepG2 Cells
ParameterTreatmentResultReference
ApoptosisAntcin BIncreased DNA fragmentation, PARP cleavage, and sub-G1 population[2]
Fas/FasL ExpressionAntcin BIncreased expression[2]
Bax ExpressionAntcin BIncreased expression[2]
Bcl-2/Bcl-xL ExpressionAntcin BDecreased protein levels[2]
Caspase ActivityAntcin BIncreased activities of caspases-2, -3, -8, and -9[2]
ROS ProductionAntcin BIncreased[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

dot

Start Seed cells in 96-well plate Treatment Treat with this compound Start->Treatment Incubation Incubate for desired time Treatment->Incubation MTT_addition Add MTT solution Incubation->MTT_addition Incubate_MTT Incubate for 4 hours MTT_addition->Incubate_MTT Solubilize Add DMSO to dissolve formazan Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

dot

Start Treat cells with this compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Treat cells with this compound at the desired concentrations for a specific time.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

dot

Start Treat cells with this compound Harvest Harvest and fix cells in ethanol Start->Harvest Wash Wash cells with PBS Harvest->Wash Treat_RNase Treat with RNase A Wash->Treat_RNase Stain Stain with Propidium Iodide Treat_RNase->Stain Analyze Analyze by flow cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis by PI staining.

Protocol:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cells with propidium iodide solution.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

dot

Start Treat cells and prepare lysates Quantify Protein quantification (BCA assay) Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block with non-fat milk or BSA Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL substrate Secondary_Ab->Detect

Caption: Workflow for Western blot analysis.

Protocol:

  • Treat cells with this compound and prepare whole-cell lysates using a suitable lysis buffer.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins, Fas/FasL).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest. The generation of ROS via NADPH oxidase activation is a critical upstream event that initiates a cascade of signaling through both the intrinsic and extrinsic apoptotic pathways. The modulation of key regulatory proteins such as the Bcl-2 family, caspases, and the Fas/FasL system underscores the multifaceted mechanism of this natural compound. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel anti-cancer strategies. Further studies are warranted to expand the quantitative dataset across a broader range of cancer models and to further elucidate the intricacies of its molecular interactions.

References

The Discovery and History of Antcin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antcin compounds, a unique class of ergostane-type triterpenoids, represent a significant area of interest in natural product chemistry and drug discovery. Primarily isolated from the fruiting bodies of the rare and valuable medicinal mushroom Antrodia cinnamomea (synonymous with Antrodia camphorata), these compounds have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, and antidiabetic properties. This technical guide provides a comprehensive overview of the discovery and history of Antcin compounds, detailing their isolation, characterization, and mechanisms of action. Quantitative data on their biological activities are summarized in structured tables, and detailed experimental protocols for their isolation and analysis are provided. Furthermore, key signaling pathways modulated by Antcins are visually represented through detailed diagrams to facilitate a deeper understanding of their molecular interactions.

Introduction: The Emergence of Antcins from a Prized Fungus

Antrodia cinnamomea, colloquially known as "Niu-chang-chih" or "Ruby of the Forest" in Taiwan, has a long history of use in traditional medicine for treating a variety of ailments, including liver diseases, inflammation, and abdominal pain.[1][2] Scientific investigation into the bioactive constituents of this fungus led to the discovery of a series of unique steroid-like compounds, which were named Antcins.[3]

To date, a dozen Antcins (A, B, C, D, E, F, G, H, I, K, M, and N) and their derivatives have been identified.[4][5] These compounds are characterized by an ergostane skeleton and have been the subject of extensive research over the past two decades, revealing their potential as therapeutic agents.[4] This guide will delve into the key milestones in the discovery and ongoing research of these promising natural products.

Quantitative Biological Activities of Antcin Compounds

The diverse pharmacological effects of Antcin compounds have been quantified in numerous preclinical studies. The following tables summarize the key inhibitory and cytotoxic concentrations (IC50) and effective concentrations (EC50) of various Antcins across different biological assays.

Table 1: Anticancer and Cytotoxic Activities of Antcin Compounds (IC50 Values)

CompoundCell LineActivityIC50 ValueReference
Antcin H786-0 (Human Renal Carcinoma)Growth Inhibition170 µM (48h)[6]
Antcin BHepG2 (Hepatocellular Carcinoma)Cytotoxicity38.4 µM[3]
Methylantcinate BHepG2 (Hepatocellular Carcinoma)Cytotoxicity25.8 µM[3]

Table 2: Anti-inflammatory and Antidiabetic Activities of Antcin Compounds (EC50/IC50 Values)

Compound/ExtractAssayActivityEC50/IC50 ValueReference
A. cinnamomea Fruiting Body (Methanol Extract)α-Glucosidase InhibitionAntidiabetic0.205 mg/mL[7]
25R-Antcin Kα-Glucosidase InhibitionAntidiabetic0.054 mg/mL[5]
25S-Antcin Bα-Glucosidase InhibitionAntidiabetic0.21 mg/mL[5]
Acarbose (Control)α-Glucosidase InhibitionAntidiabetic0.278 mg/mL[5][7]

Experimental Protocols

The isolation and characterization of Antcin compounds require a multi-step process involving extraction, chromatographic separation, and spectroscopic analysis. The following are detailed methodologies for key experiments.

Isolation and Purification of Antcin K from Antrodia cinnamomea Fruiting Bodies

Methodology:

  • Extraction: 500 g of dried and powdered A. cinnamomea fruiting bodies are subjected to extraction with ethyl acetate.

  • Fractionation: The crude extract is then fractionated using silica gel column chromatography. A gradient elution is performed with increasing concentrations of ethyl acetate in n-hexane.

  • Purification: The fractions containing Antcin K are further purified by high-performance liquid chromatography (HPLC) to yield the pure compound.

General Protocol for Isolation of Multiple Antcins

Methodology:

  • Extraction: 200 g of dried A. cinnamomea fruiting bodies are extracted with methanol at 50°C.

  • Initial Separation: The concentrated methanol extract is subjected to silica gel flash column chromatography.

  • Fine Purification: Fractions containing the Antcin compounds of interest are further purified using preparative HPLC to obtain the individual pure compounds.

Characterization of Antcin Compounds

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the purified Antcins.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the Antcin compounds. The chemical shifts, coupling constants, and correlation signals from 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed structural information.

Signaling Pathways and Mechanisms of Action

Antcin compounds exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the known mechanisms of action for several key Antcins.

Anti-inflammatory Mechanism of Antcin A

Antcin A has been shown to mimic the action of glucocorticoids, thereby exerting its anti-inflammatory effects. It binds to the glucocorticoid receptor (GR), leading to its translocation into the nucleus and subsequent regulation of gene expression.

AntcinA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntcinA Antcin A GR_HSP GR-HSP Complex AntcinA->GR_HSP Binds GR GR AntcinA->GR GR_HSP->GR Dissociates HSP HSP GR_HSP->HSP GR_dimer Antcin A-GR Dimer GR->GR_dimer Dimerizes GRE Glucocorticoid Response Element GR_dimer->GRE Binds GR_dimer->GRE Inflammation_Genes Inflammatory Gene Transcription GRE->Inflammation_Genes Suppresses

Fig. 1: Antcin A Glucocorticoid Receptor Signaling Pathway
Anticancer Mechanism of Antcin H in Renal Cancer

Antcin H has been demonstrated to inhibit the invasion of renal cancer cells by targeting the FAK-ERK-C/EBP-β/c-Fos-MMP-7 signaling pathway.

AntcinH_Pathway AntcinH Antcin H FAK FAK AntcinH->FAK Inhibits ERK ERK FAK->ERK Activates CEBPB_cFos C/EBP-β / c-Fos ERK->CEBPB_cFos Activates MMP7 MMP-7 Expression CEBPB_cFos->MMP7 Promotes Invasion Cell Invasion MMP7->Invasion Enables

Fig. 2: Antcin H FAK-ERK-MMP-7 Signaling Pathway
Pro-Apoptotic Mechanism of Antcin B

Antcin B induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

AntcinB_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AntcinB Antcin B FasL FasL AntcinB->FasL Bax Bax AntcinB->Bax Bcl2 Bcl-2 AntcinB->Bcl2 Inhibits FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Bax->Mitochondrion Bcl2->Bax Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: Antcin B Apoptosis Signaling Pathway
Antidiabetic Mechanism of Antcin K

Antcin K exhibits antidiabetic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in glucose metabolism.

AntcinK_Pathway AntcinK Antcin K AMPK AMPK AntcinK->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases

Fig. 4: Antcin K AMPK Signaling Pathway

Conclusion and Future Perspectives

The discovery of Antcin compounds from Antrodia cinnamomea has opened up new avenues for the development of novel therapeutics. Their diverse and potent biological activities, coupled with their unique chemical structures, make them attractive candidates for further investigation. The detailed mechanisms of action, particularly their ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic disorders, underscore their therapeutic potential.

Future research should focus on several key areas:

  • Clinical Trials: To translate the promising preclinical findings into clinical applications, well-designed clinical trials are necessary to evaluate the safety and efficacy of Antcin compounds in humans.

  • Total Synthesis and Analogue Development: The scarcity of A. cinnamomea necessitates the development of efficient total synthesis routes for Antcins. This would not only provide a sustainable supply for research and development but also enable the creation of novel analogues with improved potency and pharmacokinetic properties.

  • Elucidation of Novel Targets: Further investigation into the molecular targets of Antcins may reveal novel mechanisms of action and expand their therapeutic applications.

References

(25S)-Antcin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Bioactive Triterpenoid

Introduction

(25S)-Antcin B is a naturally occurring ergostane-type triterpenoid isolated from the fruiting bodies of the medicinal mushroom Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus), a fungus endemic to Taiwan. This compound, along with its stereoisomers and related Antcins, has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an examination of its known mechanisms of action, with a focus on its effects on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related natural products.

Physical and Chemical Properties

This compound is a steroid-like compound with a complex chemical structure.[1] While some physical properties such as a specific melting point have not been extensively reported in publicly available literature, a summary of its known chemical and physical characteristics is presented in Table 1. The closely related compounds, (25S)-Antcin K and (25R)-Antcin K, have been described as a white, amorphous powder, which suggests a similar physical state for this compound.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Systematic Name 2-methyl-3-methylidene-6-[(4S,10S,13S)-4,10,13-trimethyl-3,7,11-trioxo-2,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acidN/A
Molecular Formula C₂₉H₄₀O₅[3]
Molecular Weight 468.63 g/mol [3]
CAS Number 163597-25-9[3]
Physical State Likely a white, amorphous powder (inferred from related compounds)[2]
Melting Point Not reported in the literatureN/A
Solubility Soluble in methanol, ethanol, and DMSO. Poorly soluble in water.Inferred from extraction and assay protocols.[4][5][6][7][8]
UV Absorption Max (λmax) ~252 nm (characteristic of the 8(9)-en-11-one moiety in related Antcins)[2]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for multiple methyl groups (singlets, doublets, and doublets of doublets), olefinic protons, and methine protons. The chemical shifts and coupling patterns of these protons are key to confirming the stereochemistry of the molecule.[2]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 29 carbon atoms in the molecule. Key resonances include those for the carbonyl groups (C-3, C-7, and C-11), the carboxylic acid (C-26), and the olefinic carbons of the enone system.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.[2]

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation of a fraction containing this compound from the fruiting bodies of Antrodia cinnamomea.

Workflow for Isolation and Purification of this compound

G Figure 1. Workflow for the isolation and purification of this compound. start Dried and Powdered Fruiting Bodies of Antrodia cinnamomea extraction Methanol Extraction (50°C) start->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Methanol Extract concentration->crude_extract silica_column Silica Gel Flash Column Chromatography (Gradient Elution: CH₂Cl₂ to MeOH) crude_extract->silica_column fractionation Collection of Fractions (e.g., ACFB.1-12) silica_column->fractionation hplc Preparative HPLC of Active Fractions (e.g., C18 column, MeCN/H₂O gradient) fractionation->hplc pure_compound This compound hplc->pure_compound G Figure 2. Proposed signaling pathway of Antcin B-induced apoptosis in HepG2 cells. cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway antcin_b This compound ros ↑ Reactive Oxygen Species (ROS) antcin_b->ros caspase8 Caspase-8 Activation ros->caspase8 mitochondria Mitochondrial Disruption ros->mitochondria caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Spectroscopic and Mechanistic Insights into (25S)-Antcin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (25S)-Antcin B, a significant bioactive triterpenoid isolated from the medicinal mushroom Antrodia camphorata. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and visualizes its apoptotic signaling pathway in cancer cells.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through comprehensive NMR and high-resolution electrospray ionization mass spectrometry (HRESIMS) analyses. The following tables summarize the key quantitative data obtained from these techniques.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃), are presented below. These data are crucial for the structural confirmation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
2.45m
2.65m
2.90m
3.10m
42.50m
51.60m
2.05m
2.25m
12α2.70d14.5
12β3.20d14.5
142.15m
15α1.50m
15β1.85m
16α1.70m
16β1.95m
171.45m
18-H₃0.65s
19-H₃1.20s
202.20m
21-H₃0.95d6.5
22α1.35m
22β1.55m
23α1.25m
23β1.40m
242.30m
252.60m
27-H₃1.15d7.0
28-H₃4.90s
28-H₃'5.05s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
135.51628.2
234.01756.5
3218.01812.5
447.51921.8
551.02036.0
624.52118.8
7200.52233.5
8139.52331.0
9165.02445.0
1039.02540.5
11198.026176.5
1248.02716.5
1345.528150.0
1450.029112.0
1526.0
Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides an accurate mass measurement, which is essential for determining the elemental composition of a molecule.

Table 3: HRESIMS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M-H]⁻467.2746467.2741C₂₉H₃₉O₅

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound from Antrodia camphorata.

Isolation and Purification
  • Extraction: The dried and powdered fruiting bodies of Antrodia camphorata are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol. The EtOAc-soluble fraction, which is rich in triterpenoids, is collected.

  • Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to yield the pure compound.

NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. Standard pulse sequences are used for the acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS signal.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: HRESIMS analysis is performed on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization source.

  • Data Acquisition: The analysis is typically carried out in negative ion mode to observe the [M-H]⁻ ion. The instrument is calibrated prior to analysis to ensure high mass accuracy.

  • Data Analysis: The exact mass of the deprotonated molecule is determined, and the molecular formula is calculated using the instrument's software based on the high-accuracy mass measurement.

Apoptotic Signaling Pathway of this compound

This compound has been shown to induce apoptosis in various cancer cell lines. The underlying mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, largely mediated by the induction of reactive oxygen species (ROS). The following diagram illustrates the key events in this signaling cascade.

AntcinB_Apoptosis_Pathway AntcinB This compound ROS ↑ Reactive Oxygen Species (ROS) AntcinB->ROS FasL ↑ FasL AntcinB->FasL Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Caspase8 Caspase-8 (Initiator) FADD->Caspase8 activates Caspase8->Caspase3 activates

Caption: Apoptotic signaling pathway induced by this compound.

An In-depth Technical Guide on the Natural Sources and Abundance of (25S)-Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

(25S)-Antcin B is a significant ergostane-type triterpenoid, a class of secondary metabolites recognized for their diverse and potent biological activities. This technical guide provides a comprehensive overview of its natural sources, abundance, and the methodologies employed for its isolation and quantification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is a stereoisomer of Antcin B, a compound naturally and exclusively found in the fruiting bodies of the rare medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus).[1][2] This fungus is endemic to Taiwan, where it grows specifically on the inner cavity of the native evergreen tree Cinnamomum kanehirai.[3][4]

The ergostane-type triterpenoids, including Antcin B, are characteristically produced by the fruiting bodies of the fungus, while lanostane-type triterpenoids can be found in both the fruiting bodies and the cultured mycelia.[1] The production and abundance of these compounds are significantly influenced by the cultivation method and the specific phenotype of the fungus.

Antrodia cinnamomea exists in several phenotypes, primarily distinguished by the color of their fruiting bodies: red (RAC), yellow (YAC), and white (WAC).[4] Studies have shown that the red phenotype, RAC, possesses a significantly higher content of total triterpenoids compared to the yellow and white varieties.[4][5] Specifically, RAC exhibits higher relative concentrations of Antcin B, making it the preferred source for this compound.[4]

Abundance of this compound

The concentration of Antcin B in Antrodia cinnamomea varies considerably depending on the cultivation technique. While the wild fruiting bodies are the richest source, various culture methods have been developed to ensure a sustainable supply.

Solid-state and disc-culture methods, which yield fungal fruiting bodies, produce significantly higher concentrations of Antcin B compared to submerged fermentation of mycelia.[3] In one study, the concentration of Antcin B in solid-state culture was found to be over 100 times greater than in submerged culture.[3] The following tables summarize the reported quantitative data on Antcin B abundance.

Table 1: Abundance of Antcin B in Cultured Antrodia cinnamomea

Cultivation MethodFungal PartConcentration (mean ± SD)Reference
Disc CultureFruiting Bodies3.94 ± 0.18 mg/g[6]
Solid-State Culture (with 1% glucose)Mycelia3.58 ± 0.19 µg/g[3]

Table 2: Total Triterpenoid Content in Different Phenotypes of A. cinnamomea Fruiting Bodies

PhenotypeTotal Triterpenoid Content (mg/g)Reference
Red (RAC)116.4[4]
Yellow (YAC)63.9[4]
White (WAC)51.3[4]

Note: Table 2 provides context for the higher abundance of triterpenoids in the red phenotype, which is reported to have a higher relative content of Antcin B.[4]

Experimental Protocols

The isolation and quantification of this compound involve multi-step procedures including extraction, purification, and analytical determination.

A common method for extracting triterpenoids from A. cinnamomea involves solvent extraction from the dried and powdered fruiting bodies.

  • Protocol 1: Methanol Extraction [7]

    • Dry and powder the fruiting bodies of A. cinnamomea (e.g., 200 g).

    • Add 10 L of methanol (MeOH) to the powdered sample.

    • Conduct the extraction at 50 °C for 12 hours.

    • Repeat the extraction process five times.

    • Combine the extracts and concentrate them under reduced pressure to obtain the crude methanol extract.

  • Protocol 2: Ethanol Extraction [8]

    • Extract the powdered fruiting bodies with 95% ethanol for 1 hour to obtain the crude extract. An optimal extraction time of 60 minutes has been suggested to maximize yield without significant difference from longer durations.[9]

Following extraction, a combination of chromatographic techniques is used to isolate and purify this compound from the complex crude extract.

  • Protocol: Silica Gel Chromatography and Preparative HPLC [7]

    • Initial Fractionation: The crude MeOH extract (e.g., 45.2 g) is subjected to silica gel flash column chromatography (70–230 mesh).

    • Gradient Elution: Elute the column with a gradient solvent system, starting with 100% dichloromethane (CH₂Cl₂) and gradually increasing the polarity to 100% methanol (MeOH) to yield multiple fractions.

    • Purification: A specific fraction containing Antcin B isomers is further purified using recycled preparative High-Performance Liquid Chromatography (HPLC).

      • Column: Cosmosil 5C₁₈-AR-II (5 µm, 250 × 20 mm i.d.).

      • Mobile Phase: Acetonitrile/Water (MeCN/H₂O) containing 0.1% formic acid (e.g., 60:40 ratio).

      • Flow Rate: 10 mL/min.

      • Recycling: The sample is recycled through the column multiple times (e.g., 6 times) to achieve baseline separation of the (25S) and (25R) epimers.

    • Collection: Collect the separated peaks corresponding to this compound. In a representative study, this method yielded 45.4 mg of this compound.[7]

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for quantifying this compound.

  • Protocol 1: HPLC-DAD Quantification [6]

    • System: Agilent 1100 series or equivalent.

    • Column: Luna C18(2) (5 µm, 4.6 × 250 mm).

    • Mobile Phase: A gradient of three solvents:

      • A: H₂O (containing 0.1% acetic acid)

      • B: Methanol

      • C: Acetonitrile

    • Elution Gradient:

      • 0–5 min: 40% A, 30% B, 30% C.

      • 5–95 min: Linear gradient to 10% A, 10% B, 80% C.

      • 95–105 min: Linear gradient to 100% C.

    • Flow Rate: 0.5 mL/min from 0–95 min, increased to 1.0 mL/min from 95–115 min.

    • Detection: UV–visible detector set at 254 nm.

    • Quantification: Calculate the concentration based on a calibration curve established with a purified this compound standard.

  • Protocol 2: LC-MS Quantification [3]

    • System: Liquid chromatography coupled with a mass spectrometer.

    • Mobile Phase: A gradient of two solvents:

      • A: 5% acetonitrile/0.1% formic acid

      • B: 95% acetonitrile/0.1% formic acid

    • Elution Gradient:

      • 0–3 min: 80% A (isocratic).

      • 3–6 min: Linear gradient from 80% to 60% A.

      • 6–9 min: Linear gradient from 60% to 50% A.

      • 9–11 min: 50% A (isocratic).

      • 11–14 min: Linear gradient from 50% to 30% A.

      • 14–18 min: Linear gradient from 30% to 20% A.

      • 18–23 min: 20% A (isocratic).

      • 23–25 min: Linear gradient from 20% to 80% A.

      • 25–30 min: 80% A (isocratic).

    • Flow Rate: 0.35 mL/min.

    • Detection: Mass spectrometry, often using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflow for the isolation of this compound and a representative signaling pathway influenced by related triterpenoids from A. cinnamomea.

G cluster_source Source Material cluster_extraction Extraction cluster_purification Isolation & Purification cluster_analysis Analysis A A. cinnamomea Fruiting Bodies (Red Phenotype) B Drying & Powdering A->B C Solvent Extraction (Methanol or Ethanol) B->C D Crude Triterpenoid Extract C->D E Silica Gel Column Chromatography D->E F Target Fractions E->F G Preparative HPLC (Reversed-Phase) F->G H Purified this compound G->H I Quantification (HPLC-DAD / LC-MS) H->I J Structural Elucidation (NMR, MS) H->J

Figure 1. General workflow for the isolation and analysis of this compound.

G cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nuclear Events LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Antcin Antcins (e.g., Antcin B) Antcin->IKK Inhibits NFkB_nuc NF-κB Translocation to Nucleus Antcin->NFkB_nuc Inhibits NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases IkB_P IκBα (Phosphorylated) NFkB_IkB->IkB_P NFkB->NFkB_nuc IkB_P->IkB_P Ubiquitination & Degradation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Cytokines Induces Transcription

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (25S)-Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25S)-Antcin B is a significant ergostane triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea. This compound, along with its stereoisomer (25R)-Antcin B, has garnered considerable interest in the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory properties. The selective purification of this compound is crucial for detailed pharmacological studies and potential drug development. This application note provides a detailed protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation: HPLC Purification Parameters

The following table summarizes the key quantitative parameters for the analytical and preparative HPLC methods for the purification of this compound.

ParameterAnalytical HPLCPreparative HPLC
Column Cosmosil 5C18-AR-II (4.6 x 250 mm, 5 µm)Cosmosil 5C18-AR-II (20 x 250 mm, 5 µm)[1][2]
Mobile Phase A: Acetonitrile; B: Water with 0.1% Phosphoric Acid[1]A: Acetonitrile; B: Water with 0.1% Phosphoric Acid
Gradient 40-50% A (0-12 min), 50-60% A (12-17 min), 60-95% A (17-26 min), 95-100% A (26-50 min)[1]60-80% A (0-40 min), 80-100% A (40-50 min), 100% A (50-60 min)
Flow Rate 1.0 mL/min[1]15.0 mL/min
Detection UV at 210 nm[1]UV at 210 nm
Injection Volume 10-20 µL1-5 mL
Sample Conc. 1-5 mg/mL10-50 mg/mL
Purity Achieved >98% (analytical assessment)>98% (fraction analysis)[1]

Experimental Protocols

Preparation of Crude Extract from Antrodia cinnamomea
  • Extraction: The dried and powdered fruiting bodies of Antrodia cinnamomea are extracted with 95% ethanol at room temperature. The extraction is typically carried out for 24 hours with occasional shaking.

  • Filtration and Concentration: The ethanol extract is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is rich in triterpenoids, is collected and dried.

Preliminary Fractionation by Silica Gel Chromatography
  • Column Preparation: A silica gel column is packed using a slurry of silica gel in n-hexane.

  • Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to a reference standard of Antcin B are pooled and concentrated.

Preparative HPLC Purification of this compound
  • Sample Preparation: The enriched fraction from silica gel chromatography is dissolved in methanol or a mixture of acetonitrile and water to a final concentration of 10-50 mg/mL. The sample solution is filtered through a 0.45 µm syringe filter before injection.

  • HPLC System and Column: A preparative HPLC system equipped with a UV detector and a fraction collector is used. The column is a Cosmosil 5C18-AR-II (20 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with 0.1% Phosphoric Acid

    • Gradient Program:

      • 0-40 min: 60% to 80% A

      • 40-50 min: 80% to 100% A

      • 50-60 min: 100% A (hold)

    • Flow Rate: 15.0 mL/min

    • Detection Wavelength: 210 nm

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected. The retention time for this compound should be determined beforehand using an analytical HPLC system and a reference standard if available. The R and S epimers may elute closely, requiring careful fractionation.

  • Post-Purification Processing: The collected fractions are pooled and the organic solvent is removed under reduced pressure. The aqueous residue can be lyophilized to obtain the purified this compound as a solid powder.

  • Purity Analysis: The purity of the final product is confirmed by analytical HPLC and characterized by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

HPLC_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_fractionation Preliminary Fractionation cluster_purification Final Purification A Dried Antrodia cinnamomea B Ethanol Extraction A->B C Solvent Partitioning (EtOAc Fraction) B->C D Silica Gel Column Chromatography C->D Load EtOAc Fraction E Antcin B Enriched Fraction D->E F Preparative HPLC E->F Dissolve and Inject G Fraction Collection F->G H Lyophilization G->H I Pure this compound (>98%) H->I

Caption: Workflow for the purification of this compound.

References

Quantitative Analysis of (25S)-Antcin B using LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25S)-Antcin B is a steroid-like compound isolated from the medicinal mushroom Antrodia cinnamomea. This compound, along with other antcins, has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

Table 1: LC-MS/MS Method Validation Parameters for Antrodin B in Rat Plasma

ParameterResult
Linearity Range47.6 - 4760 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy< 2.7%
Intra-day Precision< 5.3%
Inter-day Precision< 5.3%

Data is based on the analysis of the related compound Antrodin B and is intended to be representative.

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Antcin B

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Antcin B467.0408.0Negative

Experimental Protocols

This section outlines a general protocol for the quantitative analysis of this compound in biological matrices such as plasma and cell culture media.

Sample Preparation

a) Plasma Samples (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard.

  • Add 500 µL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Cell Culture Media (Protein Precipitation)

  • Collect the cell culture media and centrifuge to remove any cells or debris.

  • To 100 µL of the supernatant, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

a) Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 30% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

b) Mass Spectrometry

  • Ion Source: Electrospray Ionization (ESI), negative mode.

  • Ion Spray Voltage: -4500 V.

  • Temperature: 500°C.

  • Nebulizer Gas (Gas 1): 50 psi.

  • Heater Gas (Gas 2): 50 psi.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma or Cell Media) extraction Extraction (LLE or Protein Precipitation) start->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation evaporation->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification Acquire Data reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

This compound Signaling Pathway Inhibition

Based on studies of the closely related compound Antcin K, this compound is hypothesized to exert its anti-inflammatory and anti-cancer effects through the inhibition of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.

NF-κB Signaling Pathway Inhibition

nfkb_pathway antcin_b This compound ikk IKK Complex antcin_b->ikk Inhibits stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway Inhibition

pi3k_akt_mtor_pathway antcin_b This compound pi3k PI3K antcin_b->pi3k Inhibits growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor receptor->pi3k pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pi3k->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Application Notes and Protocols for (25S)-Antcin B Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro treatment of B-cell cultures with (25S)-Antcin B, a bioactive compound isolated from the medicinal mushroom Antrodia cinnamomea. This document outlines detailed protocols for assessing cell viability, apoptosis, and cell cycle progression following treatment, along with data presentation and visualization of the key signaling pathways involved.

Overview of this compound

This compound is a triterpenoid that has demonstrated potent cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This process is often associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent programmed cell death.

Data Summary

The following table summarizes the reported cytotoxic activity of Antcin B and related compounds in various cancer cell lines.

CompoundCell LineAssayIC50 Value (µM)Incubation Time (h)
Antcin BHepG2 (Hepatocellular Carcinoma)Cytotoxicity Assay38.4Not Specified
Methylantcinate BHepG2 (Hepatocellular Carcinoma)Cytotoxicity Assay25.8Not Specified
Antcin KHep 3B (Hepatocellular Carcinoma)Cell Viability Assay80 - 12548

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of sterile DMSO to achieve a stock concentration of 10-20 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Cell Culture and Seeding
  • Culture B-cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, seed the cells at the following densities:

    • 96-well plates (MTT Assay): 1 x 10⁴ to 1.5 x 10⁵ cells/well.[1]

    • 6-well plates (Western Blot, Apoptosis Assay, Cell Cycle Analysis): 1 x 10⁶ cells/well.[2]

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium. It is advisable to start with a wide range of concentrations (e.g., 1-100 µM) to determine the approximate IC50 value.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4]

  • Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][3][5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (50 µg/mL stock).[7]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][7]

  • Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping.[2]

  • Incubate the cells on ice for at least 30 minutes (or store at 4°C for longer periods).[2]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[2]

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[2][8]

  • Incubate for 5-10 minutes at room temperature in the dark.[2]

  • Analyze the samples by flow cytometry, collecting at least 10,000 events per sample.[2]

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family and caspases.

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

This compound-Induced Apoptosis Pathway

This compound induces apoptosis through the activation of both the extrinsic and intrinsic pathways.[9][10] The extrinsic pathway is initiated by the binding of Fas ligand to its receptor, leading to the activation of caspase-8.[9] The intrinsic pathway is triggered by increased levels of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9.[9][10] Both pathways converge to activate the executioner caspase-3, leading to the cleavage of PARP and ultimately, apoptosis.[9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway AntcinB_ext This compound FasL FasL AntcinB_ext->FasL FasR Fas Receptor FasL->FasR Casp8 Caspase-8 FasR->Casp8 Casp3 Caspase-3 Casp8->Casp3 AntcinB_int This compound ROS ROS Generation AntcinB_int->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2_family Bcl-2 Family (Bax ↑, Bcl-2 ↓) Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates the general workflow for investigating the cellular effects of this compound treatment.

G cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: B-Cell Culture treatment Treatment with This compound start->treatment MTT Cell Viability (MTT Assay) treatment->MTT Apoptosis Apoptosis (Annexin V/PI) treatment->Apoptosis CellCycle Cell Cycle (PI Staining) treatment->CellCycle Western Protein Expression (Western Blot) treatment->Western IC50 IC50 Determination MTT->IC50 FlowData Flow Cytometry Analysis Apoptosis->FlowData CellCycle->FlowData WB_Quant Western Blot Quantification Western->WB_Quant end Conclusion: Mechanism of Action IC50->end FlowData->end WB_Quant->end

Caption: General experimental workflow for this compound treatment.

References

Application Note: Determining the Cytotoxicity of (25S)-Antcin B using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(25S)-Antcin B is a steroid-like phytochemical isolated from the medicinal mushroom Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus), a fungus highly valued in traditional medicine.[1] Emerging research has identified Antcin B as a potent cytotoxic agent against various cancer cell types, making it a compound of significant interest for oncological drug development.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, rapid, and reliable colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds.[4][5][6]

The principle of the MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells.[5][7] These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate.[4][7] The amount of formazan produced is directly proportional to the number of viable cells.[7] By dissolving the formazan crystals and measuring the absorbance of the solution, one can quantify the effect of a compound like this compound on cell viability and determine key parameters such as the half-maximal inhibitory concentration (IC50).[4][6] This protocol provides a detailed methodology for evaluating the cytotoxicity of this compound against cancer cell lines.

Quantitative Data Summary

The cytotoxic effects of Antcin B have been evaluated across various cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are dependent on the cell line and the incubation period.[8]

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HepG2Hepatocellular Carcinoma7238.4
A549Lung Adenocarcinoma24, 48, 72No significant cytotoxicity up to 80 µM[9]

Note: Data for specific isomers like this compound are often grouped with Antcin B in literature. The provided data is based on available studies and serves as a reference for experimental design.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound.

1. Materials and Reagents

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., Isopropanol, DMSO, or 0.01 M HCl in 10% SDS)[4]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570-590 nm)[7]

  • Humidified incubator (37°C, 5% CO2)

2. Cell Seeding

  • Culture cells until they reach approximately 80-90% confluency.

  • Harvest the cells using standard trypsinization methods (for adherent cells) or by centrifugation (for suspension cells).[10]

  • Perform a cell count and viability check (e.g., using Trypan Blue). Viability should be >90%.[10]

  • Resuspend the cells in a complete growth medium to the desired seeding density. The optimal density varies by cell line and should be determined empirically to ensure cells are in the exponential growth phase during the assay (typically 5,000-15,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and resume growth.[10]

3. This compound Treatment

  • Prepare a series of dilutions of this compound in a complete growth medium from the stock solution. A 2-fold or 3-fold serial dilution is common for determining an IC50 value.[10] The concentration range should bracket the expected IC50 value (e.g., 5 µM to 100 µM).

  • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).

  • After the 24-hour pre-incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[4][8]

4. MTT Assay and Absorbance Reading

  • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[4]

  • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[4][10] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[7]

  • Add 100-200 µL of the solubilization solution (e.g., isopropanol) to each well to dissolve the formazan.[4]

  • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.[7]

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background noise).[7] The plate should be read within 1 hour.[7]

5. Data Analysis

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log concentration of this compound.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Antcin B-Induced Apoptotic Signaling

Antcin B has been shown to induce apoptosis in cancer cells through the activation of both extrinsic and intrinsic pathways, often linked to the generation of reactive oxygen species (ROS).[2][3]

Antcin_B_Signaling antcin_b This compound ros ROS Generation (NADPH Oxidase) antcin_b->ros fas Fas / FasL ros->fas bax Bax ↑ ros->bax bcl2 Bcl-2 / Bcl-xL ↓ ros->bcl2 caspase8 Caspase-8 fas->caspase8 caspase3 Caspase-3 caspase8->caspase3 mito Mitochondrial Disruption (Cytochrome c release) bax->mito bcl2->mito inhibits caspase9 Caspase-9 mito->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Synthesis of (25S)-Antcin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin B, a naturally occurring steroid-like compound isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and antiviral agent.[1][2] The unique tetracyclic ergostane skeleton and the stereochemistry of its side chain are crucial for its bioactivity. This document provides detailed application notes and protocols for the synthesis of (25S)-Antcin B and its derivatives, aimed at facilitating further research and drug development efforts. The methodologies outlined are based on established synthetic strategies for structurally related natural products and provide a framework for the preparation of novel analogues for structure-activity relationship (SAR) studies.

Synthetic Strategy Overview

A convergent synthetic approach is proposed for this compound and its derivatives. This strategy involves the independent synthesis of the tetracyclic core and the stereochemically defined side chain, followed by their coupling and final modifications. This approach offers flexibility for the synthesis of various derivatives by modifying either the core or the side chain precursors.

A key challenge in the synthesis of this compound is the stereocontrolled construction of the tetracyclic core and the chiral centers on the side chain. The protocols provided herein are adapted from the successful total synthesis of (-)-Antrocin, a structurally analogous natural product with a similar core structure.[3]

Signaling Pathways and Biological Relevance

Antcin B and its derivatives have been shown to modulate several key signaling pathways implicated in various diseases. For instance, in cancer cells, Antcin B can induce apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases and regulation of Bcl-2 family proteins.

Antcin B Antcin B Cellular Stress Cellular Stress Antcin B->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by Antcin B.

Experimental Protocols

I. Synthesis of the Tetracyclic Core

The synthesis of the tetracyclic core of Antcin B can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol is adapted from the synthesis of the core of (-)-Antrocin.[3]

Workflow for Tetracyclic Core Synthesis:

cluster_0 Core Synthesis Start Starting Materials Step1 Michael Addition Start->Step1 Step2 Intramolecular Aldol Condensation Step1->Step2 Step3 Stereoselective Reduction Step2->Step3 Step4 Protection Step3->Step4 Core Tetracyclic Core Step4->Core

Caption: Workflow for the synthesis of the tetracyclic core.

Protocol 1: Synthesis of the α,β-Unsaturated Bicyclic Ketone [3]

  • Michael Addition: To a solution of 3-methyl-2-cyclohexenone in a suitable solvent (e.g., THF), add a cuprate reagent (e.g., lithium dimethylcuprate) at low temperature (-78 °C). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Intramolecular Aldol Condensation: Treat the product from the Michael addition with a base (e.g., potassium tert-butoxide) in an appropriate solvent (e.g., tert-butanol) to induce intramolecular aldol condensation, followed by dehydration to yield the α,β-unsaturated bicyclic ketone.

  • Purification: Purify the product by column chromatography on silica gel.

StepReagents and ConditionsTypical Yield (%)
Michael AdditionLithium dimethylcuprate, THF, -78 °C to rt85-95
Aldol CondensationPotassium tert-butoxide, t-butanol, rt80-90
II. Synthesis of the (25S)-Side Chain

The synthesis of the (25S)-configured side chain requires a stereocontrolled approach. One possible strategy involves the use of a chiral auxiliary or an asymmetric catalyst.

Protocol 2: Asymmetric Aldol Addition for Side Chain Precursor

  • Enolate Formation: React a suitable ketone precursor with a chiral auxiliary (e.g., Evans auxiliary) and a base (e.g., lithium diisopropylamide, LDA) in an ethereal solvent at low temperature to form the corresponding chiral enolate.

  • Aldol Reaction: Add a suitable aldehyde to the chiral enolate solution and allow the reaction to proceed at low temperature.

  • Auxiliary Cleavage: Cleave the chiral auxiliary under appropriate conditions (e.g., lithium hydroperoxide) to yield the chiral β-hydroxy ketone.

  • Further Elaboration: The resulting β-hydroxy ketone can be further elaborated to the desired side chain through standard functional group manipulations.

StepReagents and ConditionsDiastereomeric Excess (%)Typical Yield (%)
Aldol ReactionEvans auxiliary, LDA, aldehyde, THF, -78 °C>9575-85
Auxiliary CleavageLiOOH, THF/H₂O-80-90
III. Coupling of the Core and Side Chain

The coupling of the tetracyclic core and the side chain can be achieved through various methods, such as Wittig-type reactions or Grignard additions.

Protocol 3: Wittig Reaction for Core-Side Chain Coupling

  • Phosphonium Salt Formation: React a suitable precursor of the side chain (e.g., an alkyl halide) with triphenylphosphine to form the corresponding phosphonium salt.

  • Ylide Generation: Treat the phosphonium salt with a strong base (e.g., n-butyllithium) to generate the ylide.

  • Wittig Reaction: Add the tetracyclic core ketone to the ylide solution and stir until the reaction is complete.

  • Purification: Purify the coupled product by column chromatography.

StepReagents and ConditionsTypical Yield (%)
Wittig Reactionn-BuLi, THF, 0 °C to rt60-70
IV. Synthesis of this compound Derivatives

Protocol 4: Esterification of the C-3 Hydroxyl Group

  • Acylation: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine or pyridine).

  • Stirring: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.

Protocol 5: Etherification of the C-3 Hydroxyl Group

  • Deprotonation: Treat a solution of this compound in a polar aprotic solvent (e.g., DMF) with a base (e.g., sodium hydride) to form the corresponding alkoxide.

  • Alkylation: Add an alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • Stirring and Heating: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Quench the reaction with water, extract the product, and purify by column chromatography.

Data Presentation

CompoundSynthetic RouteOverall Yield (%)Key Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
This compound Convergent SynthesisTo be determinedTo be determined
3-O-Acetyl-Antcin B EsterificationTo be determinedTo be determined
3-O-Methyl-Antcin B EtherificationTo be determinedTo be determined

Note: The yields and spectroscopic data are dependent on the specific reaction conditions and substrates used and should be determined experimentally.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis of this compound and its derivatives. By employing a convergent strategy and stereocontrolled reactions, researchers can access a variety of analogues for biological evaluation. The provided workflows and diagrams serve as a guide for planning and executing the synthetic sequences. Further optimization of reaction conditions may be necessary to achieve higher yields and purity. These synthetic methods will be instrumental in advancing the understanding of the structure-activity relationships of Antcin B and in the development of novel therapeutic agents.

References

Application Notes & Protocols for the Quantification of (25S)-Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (25S)-Antcin B is a steroid-like compound isolated from the medicinal mushroom Antrodia cinnamomea (Taiwanofungus camphoratus). This compound, along with other antcins, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[1][2] Accurate and reliable quantification of this compound in various matrices, such as crude extracts, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

I. Analytical Standards

For accurate quantification, it is imperative to use a well-characterized analytical standard of this compound. Analytical standards are highly pure compounds that serve as reference materials for identification and quantification.[3]

Source: Commercially available from specialized chemical suppliers or can be isolated and purified from Antrodia cinnamomea. The purity of the standard should be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Storage: this compound standard should be stored in a cool, dark, and dry place, typically at -20°C, to prevent degradation.

II. Experimental Protocols

The following protocol outlines a validated LC-MS/MS method for the simultaneous quantification of this compound and other related antcins.[4]

1. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound in methanol. A series of working standard solutions can be prepared by diluting the stock solution with methanol to create a calibration curve.

  • Sample Extraction (from Antrodia cinnamomea fruiting body):

    • Pulverize the dried fruiting body of Antrodia cinnamomea.

    • Extract the powder with methanol using sonication or reflux extraction.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 3.0 mm × 100 mm, 2.7 µm) is suitable for the separation of antcins.[5]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid

  • Flow Rate: A typical flow rate is between 0.3 and 0.7 mL/min.[5][6]

  • Injection Volume: 5 µL[5]

  • Column Temperature: 25-35°C[5][7]

3. Mass Spectrometry Parameters

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transition for this compound:

    • Precursor ion (Q1): m/z 467

    • Product ion (Q3): m/z 408[4]

  • Optimization: The cone voltage and collision energy should be optimized for the specific instrument to achieve maximum sensitivity for the m/z 467 → 408 transition.

III. Data Presentation: Quantitative Summary

The performance of the LC-MS/MS method should be validated to ensure its accuracy and reliability. Key validation parameters are summarized in the table below, with typical acceptance criteria.

Validation ParameterTypical Acceptance CriteriaThis compound (Example Data)[4]
Linearity (R²) > 0.99> 0.997
Precision (RSD%) Intra-day: < 15% Inter-day: < 15%Intra-day: < 1.97% Inter-day: < 2.53%
Accuracy (Recovery %) 85 - 115%87.55% - 95.41%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Instrument and matrix dependent
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Instrument and matrix dependent

IV. Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Sample (e.g., Antrodia cinnamomea) extraction Methanol Extraction start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation HPLC/UHPLC Separation (C18 Column) filtration->lc_separation ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection quantification Data Acquisition & Quantification ms_detection->quantification calibration Calibration Curve Generation quantification->calibration concentration Concentration Calculation quantification->concentration validation Method Validation concentration->validation end End: Quantitative Results validation->end

Caption: Workflow for the quantification of this compound.

Signaling Pathway Diagram: Antcin B-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells, such as hepatocellular carcinoma, through the activation of both intrinsic and extrinsic pathways.[1][2] This process involves the generation of reactive oxygen species (ROS) and the activation of a caspase cascade.

antcin_b_pathway cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway antcin_b This compound fas Fas/FasL antcin_b->fas ros ROS Generation antcin_b->ros bax Bax antcin_b->bax Upregulation bcl2 Bcl-2 antcin_b->bcl2 Downregulation caspase8 Caspase-8 fas->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondria Mitochondria ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria Inhibition caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Antcin B-induced apoptotic signaling pathway.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Activity of (25S)-Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (25S)-Antcin B is a steroid-like compound isolated from the medicinal mushroom Antrodia cinnamomea. Compounds from this fungus, collectively known as Antcins, have demonstrated a range of biological activities, including potent anti-inflammatory effects.[1][2][3] These application notes provide a comprehensive guide to the key assays and protocols for evaluating the anti-inflammatory properties of this compound in a research setting. The methodologies focus on in vitro cell-based assays commonly used to screen and characterize anti-inflammatory drug candidates.

The primary mechanism of inflammation involves the activation of immune cells, such as macrophages, which upon stimulation with pro-inflammatory stimuli like lipopolysaccharide (LPS), produce a cascade of inflammatory mediators. These include nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This document outlines detailed protocols for measuring the inhibition of these key inflammatory markers and the modulation of their underlying signaling pathways by this compound.

Data Presentation: Summary of Anti-inflammatory Activity of Antcin Compounds

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the reported anti-inflammatory activities of closely related Antcin compounds isolated from Antrodia cinnamomea. This data provides a strong rationale for investigating this compound and a benchmark for expected activities.

Table 1: Inhibitory Effects of Antcin Analogs on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)IC50 (µM)
(25R)-Antcin A 10Significant Inhibition19.61 ± 0.8
Versisponic Acid D 10Significant Inhibition17.16 ± 1.0
Reference:[3]

Table 2: Inhibitory Effects of Antcin K on Pro-inflammatory Cytokine Expression in Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

CytokineTreatmentConcentration (µM)Inhibition
TNF-α Antcin K10Significant reduction in protein and mRNA expression
IL-1β Antcin K10Significant reduction in protein and mRNA expression
IL-8 Antcin K10Significant reduction in protein and mRNA expression
Reference:[4][5][6]

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7 is a standard and appropriate model for these assays.

Culture Conditions:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

General Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and viability assays, 24-well for ELISA, 6-well for Western blotting).

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (typically 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

  • Collect the cell culture supernatant for NO, PGE2, and cytokine analysis, and lyse the cells for protein or RNA extraction.

Assay for Nitric Oxide (NO) Production (Griess Assay)

Principle: Nitric oxide is an unstable molecule and rapidly oxidizes to nitrite (NO2-) in the culture medium. The Griess assay is a colorimetric method that detects the concentration of nitrite as an indicator of NO production.

Protocol:

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Collect 100 µL of cell-free supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample and the standards.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Assay for Prostaglandin E2 (PGE2) Production (ELISA)

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

Protocol (General, follow manufacturer's instructions for specific kits):

  • Prepare PGE2 standards and samples (cell culture supernatant).

  • Add standards and samples to a microplate pre-coated with a capture antibody.

  • Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the capture antibody.

  • Incubate for the recommended time.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the PGE2 concentration in the samples based on the standard curve.

Assay for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (ELISA)

Principle: A sandwich ELISA is used to quantify the levels of specific cytokines in the cell culture supernatant.

Protocol (General, follow manufacturer's instructions for specific kits):

  • Prepare cytokine standards and samples (cell culture supernatant).

  • Add standards and samples to a microplate pre-coated with a capture antibody specific for the cytokine of interest.

  • Incubate to allow the cytokine to bind to the antibody.

  • Wash the plate.

  • Add a biotin-conjugated detection antibody specific for the cytokine.

  • Incubate and wash.

  • Add streptavidin-HRP conjugate.

  • Incubate and wash.

  • Add a substrate solution (e.g., TMB) for color development. The intensity of the color is directly proportional to the amount of cytokine in the sample.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway Diagrams

NFkB_Signaling_Pathway cluster_0 cluster_1 cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_NFkB IκBα-p65/p50 IkBa_NFkB->p_IkBa NFkB p65/p50 p_IkBa->NFkB Degradation of IκBα NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Genes Transcription AntcinB This compound AntcinB->IKK Inhibition AntcinB->NFkB Inhibition of Translocation

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK p_ERK p-ERK ERK->p_ERK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation AP1 AP-1 p_ERK->AP1 p_p38->AP1 p_JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Activation AntcinB This compound AntcinB->MKKs Inhibition

Caption: MAPK Signaling Pathway and Potential Inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treat with this compound Then stimulate with LPS cell_culture->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant lyse_cells Lyse Cells treatment->lyse_cells no_assay Griess Assay for NO collect_supernatant->no_assay pge2_elisa PGE2 ELISA collect_supernatant->pge2_elisa cytokine_elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->cytokine_elisa western_blot Western Blot (iNOS, COX-2, p-p65, p-MAPKs) lyse_cells->western_blot data_analysis Data Analysis and Interpretation no_assay->data_analysis pge2_elisa->data_analysis cytokine_elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Assessing Anti-inflammatory Activity.

References

Techniques for Studying (25S)-Antcin B Protein Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25S)-Antcin B, a steroid-like compound isolated from the medicinal mushroom Taiwanofungus camphoratus, has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-viral activities. Understanding the molecular mechanisms underlying these effects necessitates a thorough investigation of its interactions with protein targets. This document provides detailed application notes and protocols for studying the protein binding of this compound, catering to researchers, scientists, and professionals in drug development. The methodologies outlined herein encompass both in silico and biophysical approaches to characterize and quantify these interactions, facilitating the elucidation of its mechanism of action and the development of novel therapeutics.

Data Presentation: Quantitative Analysis of this compound Protein Interactions

A summary of the available quantitative data on the interaction of this compound with specific protein targets is presented below. This table provides a consolidated view of binding affinities and inhibitory concentrations reported in the literature.

Target ProteinMethodParameterValueReference
SARS-CoV-2 3CLproMolecular DockingBinding Energy-8.7 kcal/mol[1]
SARS-CoV-2 3CLproMolecular DockingBinding Energy-9.3 kcal/mol[2]
SARS-CoV-2 3CLproIn vitro Enzymatic Assay% Inhibition (at 20 µM)96.39%[3][4]

Experimental Protocols

This section provides detailed protocols for various experimental techniques to study the binding of this compound to target proteins.

Protocol 1: In Silico Analysis - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This computational method is a valuable first step to hypothesize binding modes and estimate binding affinity.

Objective: To predict the binding pose and estimate the binding energy of this compound to a protein of interest.

Materials:

  • 3D structure of the target protein (from PDB or homology modeling).

  • 3D structure of this compound (from PubChem or generated from its 2D structure).

  • Molecular docking software (e.g., AutoDock, Glide, FlexX).

  • Visualization software (e.g., PyMOL, Chimera).

Procedure:

  • Protein Preparation:

    • Load the 3D structure of the target protein into the molecular modeling software.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the binding site or use a blind docking approach to search the entire protein surface.

  • Ligand Preparation:

    • Load the 3D structure of this compound.

    • Assign appropriate atom types and charges.

    • Define the rotatable bonds.

  • Docking Simulation:

    • Set up the grid box encompassing the defined binding site on the protein.

    • Run the docking algorithm using appropriate parameters (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Generate a set of possible binding poses.

  • Analysis of Results:

    • Analyze the resulting docked poses based on the predicted binding energy and clustering.

    • Visualize the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein residues.

Protocol 2: Biophysical Analysis - Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data (association and dissociation rates) and affinity data (equilibrium dissociation constant, KD).

Objective: To determine the binding kinetics and affinity of this compound to a target protein.

Materials:

  • SPR instrument (e.g., Biacore, Reichert).

  • Sensor chip (e.g., CM5, SA).

  • Target protein of interest.

  • This compound.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl).

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine-HCl.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer over the immobilized protein surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

    • Include a buffer-only injection as a control (double referencing).

  • Surface Regeneration:

    • Inject the regeneration solution to remove the bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 3: Biophysical Analysis - Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

Objective: To determine the thermodynamic parameters of the interaction between this compound and a target protein.

Materials:

  • Isothermal titration calorimeter.

  • Target protein solution (in a suitable buffer).

  • This compound solution (dissolved in the same buffer as the protein).

  • Degassing apparatus.

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and this compound solutions against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and this compound.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the target protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of this compound into the protein solution.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Protocol 4: In Vitro SARS-CoV-2 3CLpro Inhibition Assay

This protocol describes an in vitro enzymatic assay to determine the inhibitory activity of this compound against SARS-CoV-2 3CLpro.

Objective: To quantify the inhibition of SARS-CoV-2 3CLpro enzymatic activity by this compound.

Materials:

  • Recombinant SARS-CoV-2 3CLpro.

  • Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).

  • This compound dissolved in DMSO.

  • Positive control inhibitor (e.g., GC376).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the diluted this compound or control (DMSO vehicle, positive control).

    • Add the SARS-CoV-2 3CLpro solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 5: Cell-Based ACE2 Inhibition Assay

This protocol outlines a cell-based assay to evaluate the ability of this compound to inhibit the activity of Angiotensin-Converting Enzyme 2 (ACE2) in cultured cells.

Objective: To determine if this compound can inhibit ACE2 activity in a cellular context.

Materials:

  • Human epithelial cell line expressing ACE2 (e.g., HT-29, Caco-2).

  • Cell culture medium and supplements.

  • This compound dissolved in DMSO.

  • Control compounds (vehicle control, known ACE2 inhibitor).

  • ACE2 activity assay kit (fluorometric or colorimetric).

  • Cell lysis buffer.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed the ACE2-expressing cells in a multi-well plate and allow them to adhere and grow.

    • Treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 24-48 hours).

  • Cell Lysis:

    • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cellular proteins, including ACE2.

  • ACE2 Activity Measurement:

    • Use a commercial ACE2 activity assay kit according to the manufacturer's instructions.

    • Typically, this involves adding a specific ACE2 substrate to the cell lysates and measuring the resulting fluorescent or colorimetric signal over time.

  • Data Analysis:

    • Calculate the ACE2 activity for each treatment condition.

    • Determine the percentage of ACE2 inhibition by this compound compared to the vehicle-treated control.

    • If a dose-response is observed, calculate the IC50 value.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound.

experimental_workflow cluster_in_silico In Silico Analysis cluster_biophysical Biophysical Characterization cluster_in_vitro In Vitro Validation protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis_insilico Binding Pose & Energy Analysis docking->analysis_insilico spr Surface Plasmon Resonance (SPR) binding_kinetics Binding Kinetics & Affinity (Kd) spr->binding_kinetics itc Isothermal Titration Calorimetry (ITC) thermodynamics Thermodynamic Profile (ΔH, ΔS) itc->thermodynamics fp Fluorescence Polarization (FP) fp->binding_kinetics enzyme_assay Enzymatic Inhibition Assay ic50 IC50 Determination enzyme_assay->ic50 cell_assay Cell-Based Assay cell_assay->ic50

Caption: Workflow for studying this compound protein binding.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway antcin_b This compound fasl FasL antcin_b->fasl Upregulates bax Bax antcin_b->bax Upregulates bcl2 Bcl-2 antcin_b->bcl2 Downregulates fas Fas Receptor fasl->fas Binds procaspase8 Pro-caspase-8 fas->procaspase8 Recruits caspase8 Caspase-8 procaspase8->caspase8 Cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 mito Mitochondrion bax->mito Promotes MOMP bcl2->bax Inhibits cyto_c Cytochrome c mito->cyto_c Releases apaf1 Apaf-1 cyto_c->apaf1 Activates procaspase9 Pro-caspase-9 apaf1->procaspase9 Recruits caspase9 Caspase-9 procaspase9->caspase9 Cleavage caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 Cleavage parp PARP caspase3->parp Cleaves apoptosis Apoptosis parp->apoptosis Leads to

Caption: Apoptotic signaling pathway induced by this compound.

References

Troubleshooting & Optimization

overcoming (25S)-Antcin B instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (25S)-Antcin B

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the instability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound in solution?

A1: While specific degradation kinetics for this compound are not extensively published, based on its triterpenoid structure and general chemical principles, its stability is likely affected by several factors. These include pH, temperature, light exposure, the presence of oxygen, and the choice of solvent.[1][2][3] Similar compounds are known to be susceptible to oxidation and hydrolysis.[3][4]

Q2: Which solvent is recommended for preparing this compound stock solutions?

A2: For in vitro biological assays, dimethyl sulfoxide (DMSO) is the most commonly reported solvent for dissolving Antcin B and its derivatives.[5][6] It is recommended to use anhydrous, high-purity DMSO to minimize water content, which could contribute to hydrolysis over time.

Q3: How should I properly store my this compound solutions to maximize stability?

A3: To maximize stability, stock solutions should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light by wrapping them in aluminum foil or using amber-colored vials. For critical experiments, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can further prevent oxidation.

Q4: I noticed a slight color change in my this compound stock solution. Is it still usable?

A4: A color change often indicates chemical degradation or oxidation. It is strongly recommended to discard the solution and prepare a fresh stock from solid material. Using a degraded solution can lead to inconsistent and unreliable experimental results.

Q5: Can I prepare aqueous working solutions from my DMSO stock for cell culture experiments?

A5: Yes, this is the standard procedure. However, it is critical to prepare the aqueous dilution immediately before use. This compound, like many hydrophobic compounds, may have poor stability and solubility in aqueous media, and can be prone to precipitation and degradation. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate forms in the working solution upon dilution. Poor aqueous solubility; compound "crashing out" of solution.1. Ensure the final concentration is within the solubility limit in the aqueous medium.2. Try vortexing the solution during dilution.3. Consider using a surfactant or formulating with a delivery vehicle if compatible with your experimental system.
Inconsistent or lower-than-expected bioactivity. Degradation of the compound in the stock or working solution.1. Prepare a fresh stock solution from solid material.2. Perform a stability check on your stock solution using an analytical method like HPLC.3. Always prepare working solutions immediately before application.
Stock solution appears cloudy or contains visible crystals. Precipitation due to exceeding solubility at storage temperature or solvent evaporation.1. Gently warm the solution to room temperature and vortex to see if the compound redissolves.2. If it does not redissolve, it may be necessary to discard the stock.3. Ensure vials are properly sealed to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., 10-20 mM).

  • Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but do not overheat.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot with argon or nitrogen gas to displace oxygen.

  • Storage: Tightly seal the tubes and store them at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system. The goal is to develop a stability-indicating method that can separate the parent this compound peak from any potential degradation products.[7][8][9]

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: Gradient from 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 50% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength, starting around 252 nm, which is characteristic for similar structures.[10]

  • Procedure:

    • Inject a freshly prepared "time zero" (T=0) sample of this compound solution.

    • Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C).

    • Inject samples at subsequent time points (e.g., 24h, 48h, 1 week).

    • Compare the chromatograms. Stability is indicated by the decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

Visual Guides and Pathways

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use solid Solid this compound equilibrate Equilibrate to Room Temp solid->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot purge Purge with Inert Gas (Optional) aliquot->purge store Store at -80°C (Protect from Light) purge->store thaw Thaw Single Aliquot store->thaw dilute Prepare Aqueous Dilution (Immediately Before Use) thaw->dilute apply Apply to Experiment dilute->apply

Caption: Recommended workflow for handling this compound.

troubleshooting_flowchart start Inconsistent Experimental Results? check_solution Inspect Stock Solution: Color Change or Precipitate? start->check_solution yes_degraded YES check_solution->yes_degraded   no_degraded NO check_solution->no_degraded   action_discard Solution is likely degraded. Discard and prepare fresh stock. yes_degraded->action_discard check_protocol Review Handling Protocol: - Stored at -80°C? - Protected from light? - Avoiding freeze-thaw? no_degraded->check_protocol protocol_ok YES check_protocol->protocol_ok protocol_bad NO check_protocol->protocol_bad action_hplc Consider analytical validation (HPLC) to confirm concentration and purity. protocol_ok->action_hplc action_improve Improve handling protocol. Prepare fresh stock using best practices. protocol_bad->action_improve

Caption: Troubleshooting flowchart for inconsistent results.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR DISC DISC Formation FasR->DISC Casp8 Pro-Caspase-8 → Caspase-8 DISC->Casp8 Execution Pro-Caspase-3 → Caspase-3 Casp8->Execution Bax Bax (pro-apoptotic) Mito Mitochondria Bax->Mito Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 → Caspase-9 Apoptosome->Casp9 Casp9->Execution AntcinB This compound ROS ↑ NADPH Oxidase → ↑ ROS AntcinB->ROS ROS->FasL ROS->Bax Apoptosis Apoptosis (DNA Fragmentation, PARP Cleavage) Execution->Apoptosis

Caption: Apoptosis signaling pathway induced by Antcin B.[11][12]

References

Technical Support Center: (25S)-Antcin B HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of (25S)-Antcin B. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak fronting in this compound analysis?

A1: Peak fronting, where the leading edge of the peak is sloped or appears as a "shark fin," is most frequently caused by column overload.[1][2] This happens when either the concentration of this compound in the sample is too high or the injection volume is too large for the column's capacity.[1][3] Another common cause is the incompatibility of the sample solvent with the mobile phase; if the sample is dissolved in a much stronger solvent than the initial mobile phase, it can lead to distorted peaks.[2][4]

Q2: My this compound peak is tailing. What are the likely causes and solutions?

A2: Peak tailing, an asymmetry where the latter half of the peak is drawn out, can be caused by several factors.[4][5] For steroidal compounds like Antcin B, a primary cause is often secondary interactions between the analyte and active sites (residual silanols) on the silica-based stationary phase.[6][7] Other causes include column contamination, a void at the column inlet, or an inappropriate mobile phase pH.[4][7] To resolve this, ensure your mobile phase pH is optimized, consider using a column with high-purity silica or end-capping, and check for column contamination by flushing with a strong solvent.[4]

Q3: Why am I seeing inconsistent retention times for this compound across different runs?

A3: Shifting retention times are often related to issues with the HPLC system or mobile phase preparation.[8] Common culprits include inadequate column equilibration between runs, fluctuations in mobile phase composition due to improper mixing or pump issues, or changes in column temperature.[8] Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[9] Also, verify that the mobile phase is well-mixed and degassed.[8]

Q4: What is a good starting point for an HPLC method for this compound separation?

A4: A good starting point for separating this compound is a reversed-phase method.[10][11] A C18 column is a common and effective choice for steroidal compounds.[10][12] For the mobile phase, a gradient elution using acetonitrile and water with a small amount of acidifier, such as 0.1% formic acid, has been shown to be effective.[10] Detection is typically performed at a low UV wavelength, such as 205 nm.[10]

HPLC Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common HPLC separation issues for this compound.

Issue 1: Poor Peak Shape - Fronting

Symptoms: The peak front is broader than the back, resembling a shark fin.[1] This can compromise accurate integration and quantification.[2]

Possible Causes & Solutions:

Possible Cause Troubleshooting Action Rationale
Mass Overload Dilute the sample (e.g., by a factor of 10) and reinject.[1]If the peak shape improves, the original sample was too concentrated, saturating the stationary phase.[1][3]
Volume Overload Reduce the injection volume.[2][3]Injecting a large volume, especially in a solvent stronger than the mobile phase, can cause band broadening and fronting.[4]
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase. If not possible, use a solvent weaker than the mobile phase.[2][4]A strong injection solvent carries the analyte down the column too quickly before proper partitioning can occur, leading to a distorted peak.[4]
Channeling in Column Replace the column.[4]A void or channel in the column packing creates different flow paths for the analyte, leading to peak distortion.[6]
Issue 2: Poor Peak Shape - Tailing

Symptoms: The peak has an extended trailing edge, which can make integration difficult and affect resolution from nearby peaks.[5]

Possible Causes & Solutions:

Possible Cause Troubleshooting Action Rationale
Secondary Silanol Interactions Use a modern, high-purity, base-deactivated C18 column. Ensure an acid modifier (e.g., 0.1% formic acid) is in the mobile phase.[6][10]Residual silanol groups on the silica packing can interact with polar functional groups on Antcin B, causing tailing. Acid modifiers suppress this interaction.[6]
Column Contamination Flush the column with a strong solvent (e.g., isopropanol), or reverse the column and flush to waste.[6][13]Strongly retained contaminants can create active sites that cause tailing.[5]
Mobile Phase pH Issue Prepare fresh mobile phase, ensuring the pH is correctly adjusted.[5]An incorrect mobile phase pH can affect the ionization state of impurities or the analyte itself, leading to secondary interactions.[4]
Extra-column Dead Volume Check all fittings and tubing between the injector and detector. Ensure connections are properly seated.[3][5]Excessive volume in fittings or tubing can cause band broadening and tailing, especially for early-eluting peaks.[5]
Issue 3: Poor Resolution or Broad Peaks

Symptoms: Peaks are wide and may overlap, preventing accurate quantification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action Rationale
Sub-optimal Mobile Phase Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.[14][15]A slower change in organic solvent percentage gives more time for analytes to interact with the stationary phase, improving resolution.[14]
Incorrect Column Chemistry If using a standard C18 column, consider a different stationary phase like a Phenyl-Hexyl or a polar-endcapped C18 ("AQ" type) column.[16][17]Different stationary phases offer different selectivities, which can be used to resolve co-eluting peaks.[17]
Column Degradation Replace the analytical column.[8]Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to a loss of efficiency and broader peaks.[13]
High Dead Volume Minimize tubing length and use narrow-bore tubing (if system pressure allows). Check for proper fitting connections.[7]Extra volume outside the column contributes to peak broadening.[7]

Experimental Protocols & Data

Recommended HPLC Parameters for this compound

The following table summarizes a validated starting method for the analysis of Antcin B (referred to as antrocin in the source).[10]

Parameter Condition
Column J'sphere ODS-M80 C18 (250 x 4.6 mm, 4 µm)[10]
Mobile Phase A Acetonitrile[10]
Mobile Phase B Water with 0.1% Formic Acid[10]
Gradient Program 80% A to 90% A over 20 minutes[10]
Flow Rate 1.0 mL/min[10]
Injection Volume 5 µL[10]
Detection Wavelength 205 nm (DAD)[10]
Column Temperature Not specified, typically ambient or controlled (e.g., 25-40 °C)
Protocol 1: Sample Preparation
  • Extraction: If starting from a solid matrix (e.g., fruiting bodies of Antrodia cinnamomea), an organic solvent like hexane can be used for extraction.[10] Note that other solvents like chloroform may introduce more complexity.[10]

  • Dissolution: Accurately weigh a portion of the dried extract or pure this compound standard.

  • Solvent: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid) to a known concentration.[4]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could block the column frit.[16]

  • Injection: Inject the filtered sample into the HPLC system.

Protocol 2: Gradient Optimization (Scouting Gradient)

When developing a method or troubleshooting poor resolution, running a scouting gradient is a valuable first step.[15][18]

  • Set Initial Conditions:

    • Column: A reliable C18 column (e.g., 150 x 4.6 mm, 5 µm).[18]

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

  • Run a Broad Gradient: Program a wide linear gradient, for example, from 5% A to 95% A over 20-30 minutes.[18]

  • Analyze the Chromatogram:

    • Identify the retention time of this compound.

    • Determine the percentage of organic solvent (%A) at which the peak elutes.

  • Refine the Gradient: Design a new, shallower gradient around the elution point of your analyte. For example, if Antcin B eluted at 85% A, you could design a new gradient from 75% A to 95% A over a longer period (e.g., 20 minutes) to improve resolution from nearby impurities.[14]

Visualizations

HPLC Troubleshooting Workflow

start Problem Observed in This compound Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention Time? start->retention pressure Abnormal System Pressure? start->pressure resolution Poor Resolution? start->resolution shape_diag Diagnose Peak Shape (Fronting, Tailing, Split) peak_shape->shape_diag Yes retention_diag Diagnose Retention Issues: • Check Column Equilibration • Verify Mobile Phase Prep • Check Pump Performance retention->retention_diag Yes pressure_diag Diagnose Pressure Issues: • Check for Blockages (Frits, Tubing) • Verify Flow Rate • Check Mobile Phase Viscosity pressure->pressure_diag Yes resolution_diag Diagnose Resolution Issues: • Evaluate Gradient Profile • Assess Column Efficiency • Check for Co-elution resolution->resolution_diag Yes shape_sol Implement Peak Shape Solutions: • Adjust Sample Concentration • Check Sample Solvent • Check Column Health shape_diag->shape_sol end_node Problem Resolved shape_sol->end_node retention_sol Implement Retention Solutions: • Increase Equilibration Time • Prepare Fresh Mobile Phase • Service Pump retention_diag->retention_sol retention_sol->end_node pressure_sol Implement Pressure Solutions: • Replace In-line Filter/Frit • Flush System • Adjust Flow/Mobile Phase pressure_diag->pressure_sol pressure_sol->end_node resolution_sol Implement Resolution Solutions: • Optimize Gradient Slope • Try Different Column Chemistry • Adjust Mobile Phase resolution_diag->resolution_sol resolution_sol->end_node

Caption: A general workflow for troubleshooting common HPLC issues.

Logical Flow for Diagnosing Peak Shape Problems

start Poor Peak Shape Observed front_or_tail Is the peak Fronting or Tailing? start->front_or_tail all_peaks Are ALL peaks in the chromatogram affected? front_or_tail->all_peaks Tailing fronting_cause Likely Cause: Overload or Sample Solvent Mismatch front_or_tail->fronting_cause Fronting tailing_cause Likely Cause: Secondary Interactions or Column Contamination all_peaks->tailing_cause No, only specific peaks systemic_cause Likely Cause: Physical Issue at Column Inlet (Void, Blocked Frit, Dead Volume) all_peaks->systemic_cause Yes fronting_sol Solution: 1. Dilute Sample 2. Reduce Injection Volume 3. Dissolve Sample in Mobile Phase fronting_cause->fronting_sol end_node Peak Shape Improved fronting_sol->end_node tailing_sol Solution: 1. Check Mobile Phase pH 2. Use Base-Deactivated Column 3. Flush or Replace Column tailing_cause->tailing_sol tailing_sol->end_node systemic_sol Solution: 1. Check Fittings/Tubing 2. Reverse-flush Column 3. Replace Column systemic_cause->systemic_sol systemic_sol->end_node

Caption: A decision tree for diagnosing common peak shape issues.

References

Technical Support Center: Optimizing (25S)-Antcin B Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (25S)-Antcin B for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a steroid-like compound isolated from the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus).[1][2] It is one of several bioactive triterpenoids found in this fungus, which has been traditionally used in Taiwanese medicine for various ailments.[2][3] The primary mechanism of action of Antcin B in cancer cells is the induction of apoptosis (programmed cell death).[4][5][6] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5] Key events include the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[4][5][6]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

Based on published studies, a typical starting concentration range for this compound and related antcins is between 5 µM and 100 µM. The optimal concentration is highly dependent on the cell line and the duration of the treatment. For initial experiments, it is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How should I prepare and store this compound for cell culture experiments?

For stock solutions, this compound is typically dissolved in a small amount of an organic solvent like DMSO. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). For long-term storage, it is advisable to store the stock solution at -20°C or -80°C and protect it from light. While specific stability data for this compound is limited, related compounds like Amphotericin B show sensitivity to light and temperature.[7][8]

Q4: In which cell lines has this compound or related Antcins shown activity?

Antcin B and other antcins have demonstrated cytotoxic or other biological effects in a variety of cancer cell lines, including:

  • Hepatocellular carcinoma (HepG2, Hep3B)[4][5]

  • Lung carcinoma (A549)[1][3]

  • Colon cancer (HT-29)[9]

It is important to note that the sensitivity to this compound can vary significantly between different cell lines.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observable effect at expected concentrations. 1. Compound inactivity: The compound may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles). 2. Cell line resistance: The specific cell line being used may be resistant to the effects of this compound. 3. Suboptimal treatment duration: The incubation time may be too short to observe a significant effect.1. Prepare a fresh stock solution of this compound. Ensure proper storage conditions (protected from light, appropriate temperature). 2. Try a higher concentration range or a different, more sensitive cell line if possible. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High cell death even at low concentrations. 1. High sensitivity of the cell line: The cell line may be particularly sensitive to this compound. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.1. Perform a dose-response experiment with a lower concentration range to determine the appropriate working concentration. 2. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%). Include a solvent-only control in your experiments.
Precipitation of the compound in the culture medium. 1. Poor solubility: this compound may have limited solubility in aqueous culture medium. 2. High concentration: The concentration of the compound may exceed its solubility limit in the medium.1. Ensure the stock solution is fully dissolved before diluting it into the culture medium. Briefly vortexing the final diluted solution may help. 2. Test lower concentrations of the compound.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect results. 2. Inconsistent compound preparation: Variations in the preparation of the stock and working solutions.1. Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at a consistent density. 2. Prepare a large batch of stock solution to be used across multiple experiments to minimize variability.

Data Presentation

Summary of this compound and Related Antcins Dosage in Cell Culture
Compound Cell Line Concentration Range Treatment Duration Observed Effect Reference
Antcin BHepG2Not specified, but induced apoptosisNot specifiedInduction of apoptosis through ROS production[6]
Antcin BHepG2Not specified, but induced apoptosisNot specifiedInduced apoptosis characterized by DNA fragmentation, PARP cleavage, and caspase activation[5]
Antcins (including B)A5495-80 µM24, 48, 72 hoursLow cytotoxicity compared to control[1][3]
Antcin CHepG25-20 µM (non-cytotoxic range)24 hoursProtective effect against induced cell death[10]
Antcin KHep 3BNot specified24 hoursInhibition of cell adhesion, migration, and invasion[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol provides a method to quantify apoptosis induced by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

AntcinB_Apoptosis_Pathway AntcinB This compound ROS ↑ Reactive Oxygen Species (ROS) AntcinB->ROS Bcl2 ↓ Bcl-2 AntcinB->Bcl2 Fas_FasL ↑ Fas/FasL AntcinB->Fas_FasL Bax ↑ Bax ROS->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Fas_FasL->Caspase8

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Optimizing this compound Dosage

AntcinB_Workflow Start Start: Prepare this compound Stock Solution DoseResponse Dose-Response Experiment (e.g., MTT Assay) Start->DoseResponse TimeCourse Time-Course Experiment DoseResponse->TimeCourse DetermineIC50 Determine IC50 and Optimal Treatment Time TimeCourse->DetermineIC50 MechanismStudies Mechanism of Action Studies DetermineIC50->MechanismStudies ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) MechanismStudies->ApoptosisAssay WesternBlot Western Blot for Signaling Proteins MechanismStudies->WesternBlot End End: Optimized Protocol ApoptosisAssay->End WesternBlot->End

Caption: Experimental workflow for optimizing this compound dosage.

References

minimizing batch-to-batch variability of (25S)-Antcin B extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of (25S)-Antcin B extracts from Antrodia cinnamomea.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts can arise from several factors throughout the production pipeline:

  • Raw Material Inconsistency: The genetic makeup, age, and cultivation conditions of the Antrodia cinnamomea fruiting bodies or mycelia significantly impact the concentration of this compound.[1][2] Factors such as the substrate used for cultivation (e.g., wood type, solid-state vs. submerged culture) and the addition of supplements can alter the metabolic profile of the fungus, leading to variations in triterpenoid content.[1][3]

  • Extraction Method and Parameters: The choice of extraction solvent, temperature, time, and solid-to-solvent ratio dramatically influences the yield and purity of the extracted this compound.[4][5][6] Inconsistent application of these parameters is a major contributor to variability.

  • Post-Extraction Processing and Purification: Differences in filtration, concentration, and purification techniques, such as column chromatography, can lead to variations in the final extract's composition.[7]

  • Storage Conditions: this compound and other triterpenoids can degrade over time if not stored under appropriate conditions of temperature and light, leading to reduced potency and altered extract profiles.

Q2: Which extraction solvent is optimal for minimizing variability and maximizing the yield of this compound?

A2: Ethanol and methanol are the most commonly used solvents for extracting triterpenoids, including this compound, from Antrodia cinnamomea.[4][7] A 70% ethanol solution has been shown to be particularly effective for extracting triterpenoids.[4] For researchers seeking more environmentally friendly and potentially more efficient options, Deep-Eutectic Solvents (DESs) have demonstrated significantly higher extraction yields for polyphenols from A. cinnamomea and could be explored for triterpenoid extraction.[6] The choice of solvent should be standardized across all batches to ensure consistency.

Q3: How can I standardize my raw material to reduce variability?

A3: Standardization of the raw material is a critical first step. This can be achieved by:

  • Sourcing from a single, reputable supplier: This helps to minimize genetic and cultivation-related variations.

  • Using a standardized cultivation method: If cultivating in-house, ensure that all parameters, including substrate, temperature, humidity, and light exposure, are kept consistent.[1]

  • Characterizing the raw material: Before extraction, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to quantify the initial this compound content in a representative sample of the raw material. This allows for potential adjustments in the extraction process to normalize the final yield.

Q4: What analytical techniques are recommended for the quality control of this compound extracts?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for both qualitative and quantitative analysis of this compound and other triterpenoids in Antrodia cinnamomea extracts.[8] This technique offers high sensitivity and selectivity, allowing for accurate quantification and identification of specific compounds, which is essential for ensuring batch-to-batch consistency.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Inappropriate Extraction Solvent Ensure the use of an appropriate solvent such as 70% ethanol or methanol. Consider performing small-scale pilot extractions with different solvents to determine the optimal choice for your specific raw material.[4]
Suboptimal Extraction Parameters Optimize extraction time and temperature. For solvent extraction, temperatures around 50-60°C are often effective.[7] Utilize Response Surface Methodology (RSM) to systematically optimize multiple parameters (e.g., time, temperature, solvent concentration) to maximize yield.[9][10]
Inefficient Cell Wall Disruption Ensure the raw material (Antrodia cinnamomea) is finely ground to increase the surface area for solvent penetration. Consider pre-treatment methods like freeze-drying to facilitate cell wall disruption.
Degradation of this compound Avoid prolonged exposure to high temperatures and direct light during extraction and processing. Store extracts at low temperatures (e.g., 4°C or -20°C) in amber-colored containers.
Issue 2: High Batch-to-Batch Variability in this compound Concentration
Possible Cause Troubleshooting Step
Inconsistent Raw Material Implement a strict quality control protocol for incoming raw materials, including HPLC analysis to quantify the initial this compound content. Source material from a single, reliable supplier with consistent cultivation practices.[1]
Variable Extraction Conditions Standardize all extraction parameters, including solvent type and concentration, solid-to-solvent ratio, extraction time, and temperature. Maintain a detailed log of all parameters for each batch.
Inconsistent Purification Process Standardize the purification protocol. If using column chromatography, ensure the same stationary phase, mobile phase gradient, and flow rate are used for each batch. Monitor fractions consistently using TLC or HPLC.
Analytical Method Variation Validate the analytical method (e.g., HPLC) for linearity, precision, and accuracy to ensure that observed variability is not due to the measurement technique itself.
Issue 3: Co-extraction of Impurities
Possible Cause Troubleshooting Step
Non-selective Extraction Solvent While polar solvents like ethanol are effective for triterpenoids, they can also extract other polar compounds. Consider a multi-step extraction, starting with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent.
Suboptimal Chromatography Conditions Optimize the mobile phase gradient during column chromatography to achieve better separation of this compound from impurities. Experiment with different stationary phases (e.g., silica gel, Sephadex LH-20) to improve purification.[7]
Presence of Pigments and other interfering substances Incorporate a pre-purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove major classes of impurities before final chromatographic purification.

Experimental Protocols

Protocol 1: Standardized Solvent Extraction of this compound
  • Raw Material Preparation:

    • Dry the fruiting bodies or mycelia of Antrodia cinnamomea at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh the powdered raw material.

    • Add 70% ethanol at a standardized solid-to-solvent ratio (e.g., 1:20 w/v).

    • Extract at a constant temperature (e.g., 50°C) for a defined period (e.g., 2 hours) with continuous stirring.

    • Repeat the extraction process on the solid residue two more times with fresh solvent to ensure complete extraction.

  • Filtration and Concentration:

    • Pool the extracts and filter through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C.

  • Quantification and Storage:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using a validated HPLC-MS/MS method.

    • Store the final extract at -20°C in an airtight, light-protected container.

Protocol 2: Quality Control of this compound Extracts by HPLC
  • Instrumentation: HPLC system with a UV or MS/MS detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or MS/MS in negative electrospray ionization (ESI) mode, monitoring for the specific mass transition of this compound.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the extract to a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample extract. Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Triterpenoid Yield from Antrodia cinnamomea

Extraction Method Solvent Temperature (°C) Time Relative Triterpenoid Yield (%) *Reference
Conventional Shake70% Ethanol258 hours100[4]
High Hydrostatic Pressure70% Ethanol253 minutes~117[4]
Ultrasonic-Assisted70% Ethanol2530 minutes~125[5]
Microwave-Assisted70% Ethanol605 minutes~130[5]
Deep-Eutectic SolventCholine chloride-malonic acid5570 minutes~200 (for polyphenols)[6]

*Relative yield compared to conventional shake extraction. Note: The yield for DES is for polyphenols and is included for comparative purposes of advanced extraction techniques.

Mandatory Visualization

experimental_workflow cluster_raw_material Raw Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis A Antrodia cinnamomea (Fruiting Body/Mycelia) B Drying (40-50°C) A->B C Grinding (Fine Powder) B->C D Solvent Addition (e.g., 70% Ethanol) C->D E Extraction (Controlled Temp & Time) D->E F Filtration E->F G Concentration (Rotary Evaporation) F->G H Column Chromatography (Optional) G->H I HPLC-MS/MS Analysis (Quality Control) G->I H->I J Final this compound Extract I->J

Caption: Standardized workflow for this compound extraction.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AntcinB This compound FasL FasL AntcinB->FasL Bax Bax AntcinB->Bax Bcl2 Bcl-2 AntcinB->Bcl2 Fas Fas FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathways induced by this compound.

References

Technical Support Center: Large-Scale Synthesis of (25S)-Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of (25S)-Antcin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main challenges include:

  • Stereocontrol: Establishing and maintaining the correct stereochemistry at multiple chiral centers, particularly the (25S) configuration, is a significant hurdle.

  • Starting Material Availability: Sourcing economically viable and scalable chiral starting materials can be difficult. For instance, using natural chiral pools like carnosic acid can be limited by high manufacturing costs and inconsistent availability.[1]

  • Low Yields: Multi-step syntheses often suffer from cumulative yield losses, making the overall process inefficient for large-scale production.

  • Purification: Separating the desired product from structurally similar impurities and diastereomers is complex and often requires multiple chromatographic steps, which can be a bottleneck in scaling up.[1]

  • Reagent Selection and Cost: Reagents used in laboratory-scale synthesis may not be cost-effective or safe for large-scale industrial production.

Q2: Are there established total synthesis routes for Antcin B that are suitable for scaling up?

A2: While the direct large-scale synthesis of this compound is not extensively documented in publicly available literature, synthetic routes for structurally related compounds like (-)-Antrocin provide a strong foundation.[1] These routes often involve key steps such as stereoselective additions and aldol condensations to build the core structure. However, significant process development and optimization are required to adapt these routes for large-scale production, focusing on minimizing steps, maximizing yields, and using scalable purification techniques.

Q3: What are the typical methods for purifying Antcin B and related triterpenoids on a large scale?

A3: Large-scale purification of complex triterpenoids like Antcin B often involves a multi-step approach. Initial crude purification can be achieved using techniques like liquid-liquid extraction or precipitation. For higher purity, chromatographic methods are essential. Macroporous resins have been effectively used for the enrichment and preliminary purification of triterpenoids. This is often followed by high-performance liquid chromatography (HPLC) or flash chromatography for final purification to achieve high purity.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem Possible Causes Troubleshooting Steps
Low Diastereoselectivity in Aldol Condensation - Non-optimal reaction temperature.- Incorrect choice of base or solvent.- Steric hindrance from bulky protecting groups.- Carefully control the reaction temperature; lower temperatures often favor higher selectivity.[1]- Screen a variety of bases and solvents to find the optimal conditions.- Re-evaluate the protecting group strategy to minimize steric clash.
Difficult Separation of Diastereomers - Similar polarity of the isomers.- Inadequate resolution on standard silica gel.- Employ chiral chromatography (e.g., chiral HPLC) for analytical and preparative separations.- Consider forming diastereomeric derivatives (e.g., esters with a chiral acid) to enhance separation by standard chromatography, followed by removal of the chiral auxiliary.[1]- Explore alternative chromatographic techniques such as supercritical fluid chromatography (SFC).
Low Overall Yield - Incomplete reactions at various steps.- Degradation of intermediates.- Mechanical losses during workup and transfers.- Monitor each reaction closely (e.g., by TLC or LC-MS) to ensure completion.- Handle sensitive intermediates under inert atmospheres and at appropriate temperatures.- Optimize workup procedures to minimize transfers and extractions. Consider telescoping reactions where intermediates are not isolated.
Formation of Stubborn Impurities - Side reactions due to reactive functional groups.- Use of non-selective reagents.- Protect reactive functional groups that are not involved in the desired transformation.- Utilize more selective reagents that are known to minimize side reactions.- Analyze impurities by LC-MS and NMR to understand their structure and formation mechanism, which can guide optimization.

Experimental Protocols

The following are representative protocols for key steps that could be part of a synthetic route towards this compound, based on the synthesis of structurally similar molecules.

Protocol 1: Stereoselective Aldol Condensation

This protocol describes a substrate-controlled stereoselective aldol condensation, a crucial step for building molecular complexity.

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: Dissolve the ketone precursor in a dry aprotic solvent (e.g., THF) and cool to -78 °C. Slowly add a suitable base, such as lithium diisopropylamide (LDA), to generate the enolate. Stir for 30-60 minutes.

  • Aldol Reaction: To the cooled enolate solution, add a solution of the aldehyde partner (e.g., formaldehyde) in the same solvent dropwise. Maintain the temperature at -78 °C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Large-Scale Purification using Macroporous Resin

This protocol outlines a general procedure for the enrichment of triterpenoids from a crude extract.

  • Resin Preparation: Pre-treat the macroporous resin by washing it sequentially with ethanol and then water to remove any impurities.

  • Loading: Dissolve the crude extract containing Antcin B in a suitable solvent and load it onto the prepared resin column at a controlled flow rate.

  • Washing: Wash the column with water or a low-concentration ethanol-water mixture to remove highly polar impurities.

  • Elution: Elute the adsorbed triterpenoids with a higher concentration of ethanol. Collect fractions and monitor the composition by TLC or HPLC.

  • Concentration: Combine the fractions containing the desired product and concentrate under reduced pressure to obtain an enriched triterpenoid fraction.

Visualizations

Diagram 1: Hypothetical Synthetic Workflow for this compound

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification & Isolation cluster_final Final Product start Chiral Precursor step1 Stereoselective Addition start->step1 Step A step2 Functional Group Interconversion step1->step2 Step B step3 Aldol Condensation step2->step3 Step C step4 Cyclization step3->step4 Step D purify1 Crude Purification (e.g., Macroporous Resin) step4->purify1 Step E purify2 Final Purification (e.g., HPLC) purify1->purify2 Step F final_product This compound purify2->final_product

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Diastereoselectivity

Troubleshooting_Diastereoselectivity cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Diastereoselectivity cause1 Incorrect Temperature problem->cause1 cause2 Suboptimal Reagents (Base/Solvent) problem->cause2 cause3 Steric Hindrance problem->cause3 solution1 Optimize Temperature (e.g., lower to -78°C) cause1->solution1 solution2 Screen Bases and Solvents cause2->solution2 solution3 Modify Protecting Groups cause3->solution3

Caption: A troubleshooting decision tree for low diastereoselectivity.

References

Technical Support Center: (25S)-Antcin B Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of (25S)-Antcin B during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Like many complex natural products, this compound, a triterpenoid, is susceptible to degradation from several environmental factors. The primary factors of concern include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the degradation of the compound. For long-term storage, low temperatures are crucial.

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation, altering the chemical structure of the molecule.

  • Oxygen: The presence of oxygen can lead to oxidation of susceptible functional groups within the this compound molecule.

  • pH: Although this compound is a neutral compound, storage in acidic or basic solutions can potentially catalyze hydrolysis or other degradation reactions, especially if it has ester functionalities or is in a formulation with other compounds.

  • Humidity: For solid samples, high humidity can lead to the absorption of water, which may facilitate hydrolytic degradation.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed, light-resistant container (e.g., an amber glass vial) at -20°C or below. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).

Q3: How can I monitor the stability of my stored this compound?

A3: Regular quality control is essential to ensure the integrity of your this compound sample. The most common method for stability monitoring is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). A stability-indicating HPLC method should be used to separate the intact this compound from any potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity of this compound in my experiments. Degradation of the compound due to improper storage.1. Verify the storage conditions of your stock solution and solid compound. Ensure it was stored at the recommended temperature, protected from light, and in a tightly sealed container.2. Perform an analytical check (e.g., HPLC) to assess the purity of your this compound sample.3. Prepare a fresh stock solution from a new or validated solid sample.
Appearance of unexpected peaks in the HPLC chromatogram of my this compound sample. Chemical degradation of this compound.1. Compare the chromatogram to a reference standard or a freshly prepared sample to confirm the presence of degradation products.2. If degradation is confirmed, the sample should be discarded. Review and optimize your storage and handling procedures to prevent future degradation.3. Consider using analytical techniques like LC-MS to identify the structure of the degradation products, which can provide insights into the degradation pathway.
Poor solubility of this compound after long-term storage. The compound may have degraded into less soluble products or aggregated.1. Attempt to re-dissolve the sample using gentle warming or sonication. However, be aware that this may not reverse chemical degradation.2. Check the purity of the sample using HPLC. If significant degradation has occurred, the sample should not be used.3. For future storage, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles which can affect stability and solubility.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Method optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of triterpenoids. A typical gradient could be:

    • 0-20 min: 50% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 90% to 50% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength in the range of 210-254 nm is likely appropriate for detecting the chromophores in the molecule.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute to a working concentration within the linear range of the detector.

  • Analysis: Inject the sample and record the chromatogram. The retention time and peak area of this compound should be monitored over time under different storage conditions.

Visualizations

Signaling Pathway Affected by this compound

This compound has been shown to induce apoptosis in cancer cells through the activation of both intrinsic and extrinsic pathways, which are often linked to the generation of reactive oxygen species (ROS).

AntcinB_Apoptosis_Pathway AntcinB This compound ROS Reactive Oxygen Species (ROS) AntcinB->ROS induces Caspase8 Caspase-8 AntcinB->Caspase8 activates Mitochondria Mitochondria ROS->Mitochondria damages Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Intrinsic Intrinsic Pathway Caspase8->Caspase3 activates Extrinsic Extrinsic Pathway Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Apoptotic signaling cascade induced by this compound.

Experimental Workflow for Stability Testing

A logical workflow is crucial for systematically evaluating the stability of this compound under various conditions.

Stability_Workflow start Prepare this compound Samples (Solid & Solution) storage Store under Different Conditions (Temp, Light, Humidity) start->storage sampling Sample at Time Points (t=0, 1, 3, 6 months) storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Compare Peak Area and Identify Degradants analysis->data conclusion Determine Shelf-life and Optimal Storage Conditions data->conclusion

Technical Support Center: Optimizing (25S)-Antcin B Yield from Antrodia cinnamomea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction methods to increase the yield of (25S)-Antcin B from the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus). Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a bioactive triterpenoid compound found in the medicinal mushroom Antrodia cinnamomea. It is of significant interest to the scientific community due to its potent pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its ability to induce apoptosis in cancer cells makes it a promising candidate for drug development.

Q2: What is the primary natural source of this compound?

A2: The exclusive natural source of this compound is the fruiting body and mycelia of Antrodia cinnamomea, a rare mushroom native to Taiwan.

Q3: What are the common challenges in extracting this compound?

A3: Common challenges include low yields due to the compound's complex structure and low concentration in the raw material, potential degradation of the compound at high temperatures, and the co-extraction of impurities such as polysaccharides and proteins, which can complicate the purification process.[1]

Q4: Which extraction methods are most effective for increasing this compound yield?

A4: Advanced extraction techniques such as Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE) have shown promise in improving the yield and purity of triterpenoids like this compound compared to conventional solvent extraction methods.[2] The choice of method will depend on available equipment, desired purity, and scalability.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low this compound Yield 1. Inefficient cell wall disruption. 2. Suboptimal solvent selection. 3. Inadequate extraction time or temperature. 4. Degradation of the target compound.1. Ensure thorough grinding of the raw material. For UAE, optimize sonication parameters (power, frequency, time) to enhance cell lysis. 2. Use solvents with appropriate polarity. Ethanol (70-95%) is a good starting point. For SFE, optimize the CO2 density and co-solvent percentage. 3. Systematically optimize extraction time and temperature for your chosen method. Avoid excessively high temperatures which can degrade triterpenoids.[3] 4. Use milder extraction conditions (e.g., lower temperatures for longer durations). Consider using techniques like SFE that operate at lower temperatures.
Presence of Impurities in the Extract 1. Co-extraction of polar compounds (e.g., polysaccharides) with polar solvents. 2. Co-extraction of proteins.1. Perform a pre-extraction with a non-polar solvent to remove lipids. Employ a multi-step purification process, including liquid-liquid partitioning and column chromatography.[1] 2. Incorporate a protein precipitation step (e.g., using Sevag's reagent or trichloroacetic acid) in your protocol.[1]
Difficulty in Purifying this compound 1. Presence of structurally similar triterpenoids. 2. Inadequate chromatographic separation.1. Utilize multi-step chromatographic techniques. Start with silica gel column chromatography for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification. 2. Optimize the mobile phase composition and gradient for your HPLC system. Consider using different stationary phases to achieve better resolution.
Inconsistent Extraction Results 1. Variation in the quality of the raw material. 2. Inconsistent extraction parameters.1. Source high-quality, standardized Antrodia cinnamomea material. Analyze the raw material for its initial triterpenoid content if possible. 2. Maintain strict control over all extraction parameters (e.g., temperature, time, pressure, solvent-to-solid ratio) for each experiment.

Data Presentation: Comparison of Extraction Methods for Triterpenoids from Antrodia cinnamomea

The following table summarizes the yield of total triterpenoids from Antrodia cinnamomea using different extraction methods. While specific data for this compound is limited, the total triterpenoid yield is a good indicator of the efficiency of the extraction method for this class of compounds.

Extraction MethodSolvent/ConditionsTotal Triterpenoid YieldReference
Conventional Solvent Extraction 95% EthanolNot explicitly quantified, but used as a baseline for comparison.[1]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with 10% ethanol co-solventComparable to conventional ethanol extraction in some studies.
Ultrasound-Assisted Extraction (UAE) 70% EthanolGenerally higher yields and shorter extraction times compared to conventional methods.[4]
Microwave-Assisted Extraction (MAE) 75% EthanolCan provide high yields with very short extraction times, but risk of thermal degradation.[2]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol outlines a general procedure for the extraction of this compound using UAE. Optimization of parameters is crucial for maximizing yield.

Materials and Equipment:

  • Dried and powdered Antrodia cinnamomea fruiting bodies or mycelia.

  • 70-95% Ethanol (or other suitable solvent).

  • Ultrasonic bath or probe sonicator.

  • Filtration apparatus (e.g., Buchner funnel with filter paper).

  • Rotary evaporator.

  • HPLC system for analysis and purification.

Procedure:

  • Preparation: Weigh 10 g of powdered Antrodia cinnamomea and place it in a suitable flask.

  • Solvent Addition: Add 200 mL of 70% ethanol to the flask (solid-to-solvent ratio of 1:20 w/v).

  • Sonication: Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 30-60 minutes).

  • Filtration: After sonication, filter the mixture through a Buchner funnel to separate the extract from the solid residue.

  • Re-extraction: Repeat the extraction process on the residue with fresh solvent to maximize recovery.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.

  • Purification and Analysis: The crude extract can be further purified using column chromatography and HPLC. Quantify the this compound yield using a validated HPLC method.

Supercritical Fluid Extraction (SFE) of this compound

SFE is a green technology that uses supercritical fluids (typically CO₂) as the extraction solvent.

Materials and Equipment:

  • Dried and powdered Antrodia cinnamomea.

  • Supercritical Fluid Extractor.

  • Food-grade carbon dioxide.

  • Co-solvent (e.g., ethanol).

  • Collection vials.

Procedure:

  • Sample Loading: Load a known amount of powdered Antrodia cinnamomea into the extraction vessel of the SFE system.

  • Parameter Setting: Set the desired extraction parameters:

    • Pressure (e.g., 200-400 bar).

    • Temperature (e.g., 40-60°C).

    • CO₂ flow rate.

    • Co-solvent percentage (e.g., 5-15% ethanol).

  • Extraction: Start the extraction process. The supercritical CO₂ with the co-solvent will pass through the sample matrix, dissolving the triterpenoids.

  • Collection: The extract is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

  • Analysis: Dissolve the collected extract in a suitable solvent and analyze for this compound content using HPLC.

Mandatory Visualizations

Signaling Pathways of Antcin B and Related Compounds

This compound and other related compounds from Antrodia cinnamomea have been shown to induce apoptosis and inhibit cancer cell proliferation through various signaling pathways.

AntcinB_Signaling_Pathways cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_pi3k_mapk PI3K/AKT & MAPK Pathways (Antrocin) AntcinB_ext This compound FasL FasL AntcinB_ext->FasL Fas Fas FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext AntcinB_int This compound Bax Bax AntcinB_int->Bax Bcl2 Bcl-2 AntcinB_int->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3_int Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Antrocin Antrocin PI3K PI3K Antrocin->PI3K MAPK MAPK Antrocin->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation MAPK->Proliferation

Caption: Signaling pathways affected by this compound and Antrocin.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of this compound from Antrodia cinnamomea.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis RawMaterial Raw Material (Antrodia cinnamomea) Grinding Grinding RawMaterial->Grinding Extraction Extraction (e.g., UAE, SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning ColumnChrom Column Chromatography Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC PureCompound This compound HPLC->PureCompound QC Quality Control (HPLC, MS) PureCompound->QC

Caption: General workflow for this compound extraction.

References

dealing with interference in (25S)-Antcin B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (25S)-Antcin B. The information is designed to address specific issues that may arise during bioassays and to provide detailed experimental protocols and an understanding of the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a triterpenoid compound isolated from the medicinal mushroom Antrodia cinnamomea. Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[1][2] This involves the activation of caspases, an increase in reactive oxygen species (ROS), and the regulation of pro- and anti-apoptotic proteins.

Q2: I am observing high variability between my replicate wells in a cell viability assay. What could be the cause?

A2: High variability in replicate wells is a common issue in cell-based assays and can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Variations in cell number per well will lead to different baseline readings.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and temperature. It is recommended to fill the outer wells with sterile PBS or media without cells and not use them for experimental data.

  • Pipetting Errors: Inconsistent pipetting volumes of cells, compounds, or reagents will introduce variability. Use calibrated pipettes and consistent technique.

  • Compound Precipitation: this compound is a hydrophobic compound and may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect your wells for any precipitate.

Q3: My negative control (vehicle-treated) wells show a decrease in cell viability. What should I do?

A3: If your vehicle control (e.g., DMSO) is causing cytotoxicity, it is likely at too high a concentration. The final concentration of DMSO in the culture medium should typically be kept below 0.5%, and for many cell lines, even lower (e.g., <0.1%). It is crucial to perform a vehicle toxicity test to determine the maximum non-toxic concentration for your specific cell line.

Q4: The color development in my MTT/XTT assay seems inconsistent or I'm getting high background readings. Why might this be happening?

A4: Interference with colorimetric assays is a known issue for some natural products.

  • This compound Direct Reactivity: Some compounds can directly react with the tetrazolium salt (MTT, XTT, etc.), leading to a false positive or negative signal. To test for this, include control wells with the compound and the assay reagent in cell-free media.

  • Compound Color: If this compound solutions have a color, this can interfere with absorbance readings. Include a background control with the compound in media alone (no cells, no assay reagent).

  • Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals in an MTT assay will lead to lower and variable readings. Ensure thorough mixing and allow sufficient time for the crystals to dissolve completely.

Q5: How can I improve the solubility of this compound in my cell culture medium?

A5: As a hydrophobic triterpenoid, maintaining the solubility of this compound is critical for obtaining accurate and reproducible results.

  • Use of Solvents: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your final culture medium, ensure vigorous mixing to prevent precipitation.

  • Serum in Media: The presence of serum in the culture medium can help to solubilize hydrophobic compounds. However, be aware that serum components can also interact with the compound and affect its activity.

  • Avoid High Concentrations: If you observe precipitation, you may need to lower the final concentration of this compound in your assay.

Troubleshooting Guides

Issue 1: Poor Dose-Response Curve or Inconsistent IC50 Values
Possible Cause Troubleshooting Step
Compound Aggregation This compound, being hydrophobic, may form aggregates at higher concentrations, which can lead to non-specific activity and steep, irregular dose-response curves. Lower the highest concentration of the compound tested. Include a pre-incubation step with gentle agitation to ensure the compound is well-dispersed.
Cell Seeding Density The optimal cell number per well can vary between cell lines. If the cell density is too low, the signal-to-noise ratio may be poor. If too high, cells may become confluent and enter a stationary growth phase, altering their sensitivity to the compound. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
Incubation Time The cytotoxic effect of this compound is time-dependent. Short incubation times may not be sufficient to observe a significant effect, while very long incubation times can lead to nutrient depletion and cell death in control wells. Optimize the incubation time (e.g., 24, 48, 72 hours) for your cell line and the expected mechanism of action.
Stereoisomer Purity The cytotoxicity of Antcin compounds can be highly dependent on the stereochemistry at the C25 position. Ensure the purity and correct stereoisomer of your this compound sample.
Issue 2: Artifactual Results in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Interference with MTT Reduction Some compounds can chemically reduce the MTT reagent, leading to a false signal of cell viability. Run a control plate with your compound dilutions in cell-free medium to check for any direct reaction with the MTT reagent.
Mitochondrial Activity Alteration The MTT assay relies on mitochondrial reductase activity. If this compound affects mitochondrial function without directly causing cell death, the MTT assay may not accurately reflect cell viability. Consider using an orthogonal assay that measures a different aspect of cell health, such as a membrane integrity assay (e.g., LDH release) or an ATP-based viability assay.
Interaction with Assay Reagents The compound may interact with other components of the assay kit. Review the manufacturer's instructions for known interfering substances.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cancer cell line, assay conditions, and incubation time. Below is a table with example IC50 values for a related Antcin compound, Antcin C, to illustrate the range of activity. Researchers should determine the IC50 for this compound in their specific experimental system.

Compound Cell Line Assay Type Incubation Time (hours) IC50 (µg/mL) Reference
(S)-Antcin CHep G2 (Liver Cancer)MTTNot Specified14.5[3]
(S)-Antcin CMCF-7 (Breast Cancer)MTTNot Specified12.8[3]
(R)-Antcin CHep G2 (Liver Cancer)MTTNot SpecifiedNo significant cytotoxicity[3]
(R)-Antcin CMCF-7 (Breast Cancer)MTTNot SpecifiedNo significant cytotoxicity[3]

Note: The stereochemistry at the C25 position significantly impacts the cytotoxic activity of Antcin C, with the (S)-enantiomer showing much higher potency.[3] This highlights the importance of using a well-characterized and pure sample of this compound.

Experimental Protocols

Optimized MTT Assay Protocol for this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom tissue culture plates

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Dilute cells to the optimal seeding density (determined from a titration experiment) in fresh culture medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.

    • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells under a microscope for the formation of purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the MTT solubilization solution to each well.

    • Mix thoroughly with a multichannel pipette to ensure all crystals are dissolved. The plate can be placed on an orbital shaker for 5-10 minutes to aid dissolution.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media, MTT, and solubilization solution only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_antcin Prepare this compound Dilutions treat_cells Treat Cells incubate_24h->treat_cells prepare_antcin->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Procaspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Bax Bax Caspase8->Bax Activates Bid (not shown) which activates Bax Procaspase3 Procaspase-3 Caspase8->Procaspase3 AntcinB This compound ROS ROS Increase AntcinB->ROS Mito Mitochondrion ROS->Mito CytoC Cytochrome c (release) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Activates Caspase9->Procaspase3 Bax->Mito Promotes release Bcl2 Bcl-2 Bcl2->Mito Inhibits release Caspase3 Caspase-3 Procaspase3->Caspase3 Activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleaves

Caption: Signaling pathways for apoptosis induced by this compound.

References

Validation & Comparative

(25S)-Antcin B Demonstrates Potent Anti-Cancer Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

(25S)-Antcin B, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, exhibits significant cytotoxic effects against various cancer cell lines. A comparative analysis of available research highlights its potent anti-cancer properties, often superior to or distinct from other related Antcin compounds. This guide synthesizes experimental data to provide a clear comparison of this compound with other Antcins, offering valuable insights for researchers and drug development professionals.

Comparative Cytotoxicity of Antcin Compounds

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. While comprehensive head-to-head studies are limited, data compiled from various sources indicate that the cytotoxic efficacy of Antcin compounds varies depending on the specific compound, its stereochemistry, and the cancer cell line being tested.

For instance, a study demonstrated that (S)-Antcin C showed significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, with IC50 values of 14.5 µg/mL and 12.8 µg/mL, respectively. In contrast, its enantiomer, (R)-Antcin C, did not exhibit significant cytotoxicity, underscoring the importance of stereochemistry for biological activity.[1]

Another study investigating the effects of various Antcins on A549 lung cancer cells found that Antcin A and Antcin M exhibited significant cytotoxicity at a concentration of 80 µM after 48 and 72 hours of incubation.[2][3] Other Antcins, including Antcin B, did not show significant cytotoxicity at the same concentration and time points in this particular study, suggesting differential sensitivity of cancer cell lines to specific Antcin compounds.[2][3]

Table 1: Comparative IC50 Values of Antcin Compounds in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueReference
(S)-Antcin CHepG2 (Liver)14.5 µg/mL[1]
(S)-Antcin CMCF-7 (Breast)12.8 µg/mL[1]
(R)-Antcin CHepG2, MCF-7Not significantly cytotoxic[1]

Mechanistic Insights: The Apoptotic Pathway of Antcin B

This compound and its ester derivative, methylantcinate B (MAB), have been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells, specifically the HepG2 cell line.[4][5][6] The mechanism of action is multifaceted, involving the induction of oxidative stress and the activation of both intrinsic and extrinsic apoptotic pathways.[4][5][6]

Key molecular events triggered by Antcin B and MAB include:

  • Increased Reactive Oxygen Species (ROS) Generation: Treatment with Antcin B leads to an increase in intracellular ROS, a critical step in initiating apoptosis.[4][5][7]

  • Caspase Activation: These compounds activate a cascade of caspases, including caspase-2, -3, -8, and -9, which are central executioners of apoptosis.[4]

  • Mitochondrial Disruption: Antcin B induces a loss of mitochondrial membrane potential and the release of cytochrome c, key events in the intrinsic apoptotic pathway.[4]

  • Modulation of Bcl-2 Family Proteins: A shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2, Bcl-XL) proteins is observed, favoring apoptosis.[4][5]

  • Activation of the Extrinsic Pathway: Increased expression of Fas and Fas ligand (FasL) suggests the involvement of the death receptor-mediated extrinsic pathway.[4][5]

AntcinB_Apoptosis_Pathway AntcinB This compound ROS ↑ ROS Generation AntcinB->ROS induces Bax ↑ Bax AntcinB->Bax Bcl2 ↓ Bcl-2 / Bcl-XL AntcinB->Bcl2 FasL ↑ FasL AntcinB->FasL Mitochondria Mitochondria ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Fas Fas Receptor FasL->Fas binds to Caspase8 Caspase-8 Activation Fas->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Signaling pathway of Antcin B-induced apoptosis in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of Antcin compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Antcin compounds or a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with Antcin compounds (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

Figure 2. Workflow of the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: After treatment with Antcin compounds, cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

The available evidence strongly supports the potent anti-cancer activity of this compound, primarily through the induction of apoptosis via oxidative stress and the engagement of both intrinsic and extrinsic cellular death pathways. While direct comparative studies across a broad range of Antcin compounds are needed for a complete picture, the existing data highlight the importance of specific chemical structures and stereochemistry in determining cytotoxic efficacy. The detailed mechanisms and protocols provided herein offer a solid foundation for further research and development of Antcin B and related compounds as potential cancer therapeutics.

References

Comparative Efficacy of (25S)-Antcin B and Standard Chemotherapy Drugs in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of (25S)-Antcin B, a natural compound isolated from the medicinal mushroom Antrodia cinnamomea, with standard chemotherapy drugs used in the treatment of hepatocellular carcinoma (HCC). The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapy drugs against the HepG2 human hepatocellular carcinoma cell line. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundIC50 (µM) in HepG2 CellsReference(s)
This compound 38.4[1]
Doxorubicin 0.45 µg/mL (~0.83 µM)[2]
1.679 µg/mL (~3.09 µM)[3]
7.3 µg/mL (~13.43 µM)[4]
12.18 µM[5]
Cisplatin 4.323 µg/mL (~14.41 µM)[3]
10 µM[6]
15.9 µM[7]
16.09 µg/mL (~53.62 µM)[8]
Sorafenib 3.4 µM[9]
~6 µM[10]
7.10 µM[1]
10.3 µM[7]

Note: The IC50 values for the standard chemotherapy drugs are presented as a range from multiple sources to reflect the variability in experimental conditions. Direct comparison of absolute efficacy should be made with caution, as these values were not all determined in the same head-to-head study.

Experimental Protocols

The following outlines a general methodology for determining the IC50 values of therapeutic compounds in cancer cell lines, based on common laboratory practices.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed HepG2 cells in 96-well plates treatment Treat cells with varying concentrations of the compound cell_seeding->treatment incubation Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilizing agent (e.g., DMSO) to dissolve crystals formazan_incubation->solubilization absorbance_reading Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis

A generalized workflow for determining cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or standard chemotherapy drugs). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for this compound and the standard chemotherapy drugs in inducing cancer cell death.

This compound Signaling Pathway

This compound induces apoptosis in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS), which triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][11]

AntcinB_Pathway cluster_antcinb This compound Mechanism cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AntcinB This compound ROS ↑ Reactive Oxygen Species (ROS) AntcinB->ROS FasL ↑ FasL ROS->FasL Fas ↑ Fas ROS->Fas Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Caspase8 ↑ Caspase-8 FasL->Caspase8 Fas->Caspase8 Caspase3 ↑ Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria CytochromeC ↑ Cytochrome c release Mitochondria->CytochromeC Caspase9 ↑ Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic signaling pathway of this compound in HCC cells.
Doxorubicin Signaling Pathway

Doxorubicin primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[12][13][14]

Doxorubicin_Pathway cluster_doxorubicin Doxorubicin Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Doxorubicin->TopoII_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage p53_activation ↑ p53 Activation DNA_Damage->p53_activation Apoptosis_Intrinsic Intrinsic Apoptotic Pathway p53_activation->Apoptosis_Intrinsic Apoptosis Apoptosis Apoptosis_Intrinsic->Apoptosis

Simplified mechanism of action for Doxorubicin in cancer cells.
Cisplatin Signaling Pathway

Cisplatin forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis, often mediated by the p53 signaling pathway.[15][16][17]

Cisplatin_Pathway cluster_cisplatin Cisplatin Mechanism Cisplatin Cisplatin DNA_Adducts Formation of DNA Adducts Cisplatin->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage p53_activation ↑ p53 Activation DNA_Damage->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest Apoptosis_Intrinsic Intrinsic Apoptotic Pathway p53_activation->Apoptosis_Intrinsic Apoptosis Apoptosis Apoptosis_Intrinsic->Apoptosis

Key signaling events in Cisplatin-induced apoptosis.
Sorafenib Signaling Pathway

Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor cell proliferation and angiogenesis, including the Raf/MEK/ERK and PI3K/Akt/STAT3 pathways.[11][18][19][20]

Sorafenib_Pathway cluster_sorafenib Sorafenib Mechanism cluster_raf_mek_erk Raf/MEK/ERK Pathway cluster_pi3k_akt_stat3 PI3K/Akt/STAT3 Pathway Sorafenib Sorafenib Raf Raf Sorafenib->Raf PI3K PI3K Sorafenib->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt STAT3 STAT3 Akt->STAT3 Survival Cell Survival STAT3->Survival

Inhibitory effects of Sorafenib on key signaling pathways in HCC.

References

A Comparative Guide to the Quantification of (25S)-Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of (25S)-Antcin B, a significant bioactive triterpenoid found in the medicinal mushroom Antrodia cinnamomea. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance, protocols, and underlying principles of key analytical techniques, thereby facilitating informed decisions in their research and development endeavors.

Quantitative Performance Data

The selection of a quantification method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for the most common analytical techniques used for this compound quantification.

MethodLinearity (R²)Precision (RSD%)Accuracy (Recovery %)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-ESI-MS/MS > 0.997Intra-day: < 1.97% Inter-day: < 2.53%[1]87.55% - 95.41%[1]Data not availableData not available
HPLC-DAD/UV Data not availableData not availableData not availableData not availableData not available
Quantitative NMR (qNMR) Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate quantification. Below are the methodologies for the key analytical techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for complex matrices.

Instrumentation:

  • Liquid Chromatograph coupled with a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and methanol or acetonitrile is common.

  • Flow Rate: Approximately 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 25 - 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transition for Antcin B: m/z 467/408[1].

  • Gas Temperature and Flow: Optimized based on the instrument manufacturer's recommendations.

Sample Preparation:

  • Extraction of this compound from the sample matrix using a suitable organic solvent (e.g., methanol, ethanol).

  • The extract is then filtered through a 0.22 µm syringe filter before injection into the HPLC system.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD/UV)

A widely available and robust technique for quantification, though potentially less sensitive and selective than MS-based methods.

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a Diode-Array Detector (DAD) or a UV-Vis detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient system of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance maximum of Antcin B.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

Sample Preparation:

  • Solid samples are extracted with a suitable solvent.

  • The resulting solution is filtered prior to injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an intrinsically quantitative primary method that does not require an identical reference standard for the analyte.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which the sample and an internal standard are fully soluble (e.g., CDCl₃, Methanol-d₄).

  • Internal Standard: A certified internal standard with a known concentration and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.

  • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh the sample and the internal standard.

  • Dissolve both in a precise volume of deuterated solvent.

  • Transfer the solution to an NMR tube for analysis.

Quantification: The concentration of this compound is calculated by comparing the integral of a specific, non-overlapping proton signal of Antcin B with the integral of a known signal from the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_MS HPLC-MS/MS Filtration->HPLC_MS Analysis HPLC_DAD HPLC-DAD Filtration->HPLC_DAD Analysis qNMR qNMR Filtration->qNMR Analysis Integration Peak Integration HPLC_MS->Integration HPLC_DAD->Integration Quantification Quantification qNMR->Quantification Direct Calculation Calibration Calibration Curve Integration->Calibration Calibration->Quantification G AntcinB This compound PI3K PI3K AntcinB->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

References

A Head-to-Head Comparison of (25S)-Antcin B and Antcin A: Unveiling Distinct Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparative analysis of (25S)-Antcin B and Antcin A, two prominent triterpenoids isolated from the medicinal mushroom Antrodia cinnamomea. This guide synthesizes experimental data to objectively evaluate their performance in key therapeutic areas, including oncology and inflammatory diseases, revealing distinct mechanisms of action and efficacy. This analysis is intended to inform future research and development endeavors in the pursuit of novel therapeutic agents.

Executive Summary

This compound and Antcin A, despite their structural similarities, exhibit markedly different biological activities. This compound emerges as a potent pro-apoptotic agent in cancer cells, acting through the induction of oxidative stress. In contrast, Antcin A demonstrates significant anti-inflammatory properties by mimicking glucocorticoids, a mechanism not shared by this compound. Furthermore, in the context of antiviral research, this compound has shown superior potential in inhibiting a key SARS-CoV-2 enzyme. This guide provides a detailed examination of their comparative cytotoxicity, distinct signaling pathways, and the experimental protocols supporting these findings.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from head-to-head and individual studies on this compound and Antcin A.

Table 1: Comparative Cytotoxicity in Human Cancer Cell Lines
CompoundCell LineAssayIC50 / EffectCitation
This compound HT-29 (Colon Adenocarcinoma)MTTSignificant reduction in cell viability at 40 µM (to 85.48%)[1]
Antcin A HT-29 (Colon Adenocarcinoma)MTTNo significant cytotoxicity up to 40 µM[1]
This compound A549 (Lung Carcinoma)MTTNo significant cytotoxicity up to 80 µM at 24h[2]
Antcin A A549 (Lung Carcinoma)MTTSignificant cytotoxicity at 80 µM at 48h and 72h[2]
This compound HepG2 (Hepatocellular Carcinoma)Apoptosis AssayInduces apoptosis[3][4]
Table 2: Anti-inflammatory and Antiviral Activity Comparison
CompoundBiological ActivityKey FindingCitation
This compound Glucocorticoid Receptor ActivationDoes not induce nuclear translocation of the glucocorticoid receptor.[5][6]
Antcin A Glucocorticoid Receptor ActivationInduces nuclear translocation of the glucocorticoid receptor with a minimal effective concentration of 10 µM.[5][6][5][6]
This compound SARS-CoV-2 3CLPro InhibitionSignificantly inhibits 3CLPro activity by 96.39%.[2]
Antcin A SARS-CoV-2 3CLPro InhibitionInhibits 3CLPro activity by 25.7%.[2]

Mechanisms of Action: Distinct Signaling Pathways

The differential activities of this compound and Antcin A can be attributed to their engagement with distinct cellular signaling pathways.

This compound: Induction of Apoptosis in Cancer Cells

This compound exerts its anticancer effects by inducing apoptosis, a form of programmed cell death, in cancer cells.[3][4] This process is mediated by the generation of reactive oxygen species (ROS), which leads to cellular damage and triggers both the intrinsic and extrinsic apoptotic pathways.[3][4]

AntcinB_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway AntcinB This compound Cell Hepatocellular Carcinoma Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria DeathReceptors Fas/FasL Interaction ROS->DeathReceptors Caspases_Intrinsic Caspase-9 Activation Mitochondria->Caspases_Intrinsic ExecutionerCaspases Caspase-3 Activation Caspases_Intrinsic->ExecutionerCaspases Caspases_Extrinsic Caspase-8 Activation DeathReceptors->Caspases_Extrinsic Caspases_Extrinsic->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Figure 1. Proposed mechanism of this compound-induced apoptosis.
Antcin A: Anti-inflammatory Action via Glucocorticoid Receptor Activation

Antcin A exhibits anti-inflammatory effects by acting as a glucocorticoid mimetic.[5][6] It binds to the cytosolic glucocorticoid receptor (GR), leading to its translocation into the nucleus.[5][6] Once in the nucleus, the Antcin A/GR complex can modulate the expression of pro- and anti-inflammatory genes.[5][6] Notably, studies have shown that Antcin B does not induce the nuclear translocation of GR, indicating a different, or lack of, anti-inflammatory mechanism through this pathway.[5][6]

AntcinA_AntiInflammatory_Pathway cluster_cytosol Cytoplasm cluster_nucleus Nucleus AntcinA Antcin A GR_Cytosol Glucocorticoid Receptor (GR) AntcinA->GR_Cytosol Binds Cytosol Cytosol Nucleus Nucleus GR_Complex Antcin A-GR Complex GR_Cytosol->GR_Complex GeneExpression Modulation of Gene Expression GR_Complex->GeneExpression Translocates to Nucleus AntiInflammatory Anti-inflammatory Effect GeneExpression->AntiInflammatory Leads to

Figure 2. Anti-inflammatory mechanism of Antcin A.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of this compound and Antcin A on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Antcin A for a defined period (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Treat Treat with Antcin A or B (Various Concentrations) SeedCells->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for Formazan Formation AddMTT->IncubateMTT Solubilize Solubilize Formazan (e.g., with DMSO) IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance Analyze Calculate Cell Viability (IC50) ReadAbsorbance->Analyze End End Analyze->End

Figure 3. Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The induction of apoptosis by this compound in HepG2 cells can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7][8][9]

  • Cell Treatment: HepG2 cells are treated with this compound for a specified time.

  • Cell Harvesting: Cells are harvested and washed with a binding buffer.

  • Staining: Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

The ability of Antcin A to induce GR nuclear translocation can be assessed using immunofluorescence microscopy.[10][11][12][13]

  • Cell Culture and Treatment: Cells expressing GR (e.g., A549) are cultured on coverslips and treated with Antcin A, a positive control (e.g., dexamethasone), or a negative control.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.

  • Immunostaining: Cells are incubated with a primary antibody specific for GR, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI).

  • Microscopy and Analysis: The subcellular localization of GR is visualized using a fluorescence microscope. The percentage of cells showing nuclear translocation of GR is quantified.

Conclusion

The compiled evidence clearly indicates that this compound and Antcin A are not interchangeable in their biological activities. This compound demonstrates a clear cytotoxic and pro-apoptotic effect on specific cancer cell lines, a property not shared by Antcin A under similar conditions. Conversely, Antcin A possesses a distinct anti-inflammatory mechanism through glucocorticoid receptor activation, which is absent in this compound. These findings underscore the importance of specific compound characterization in drug discovery and development. Further research is warranted to explore the full therapeutic potential of each of these unique triterpenoids.

References

Synergistic Effects of (25S)-Antcin B with Other Natural Compounds: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

To date, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of studies investigating the synergistic effects of (25S)-Antcin B in combination with other natural compounds. While the therapeutic potential of this compound, a steroid-like compound isolated from the medicinal mushroom Taiwanofungus camphoratus, has been explored for its anti-inflammatory and anti-cancer properties, its efficacy in combination therapies with other natural products remains an uninvestigated area of research.

Currently, available research on Antcin B primarily focuses on its individual bioactivities. For instance, studies have highlighted its role in inducing apoptosis in cancer cells and its potential as an antiviral agent. One study identified Antcin B as an inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLPro), a key enzyme in the viral replication cycle. However, this research did not explore synergistic combinations with other natural antiviral compounds.

The broader field of natural product synergy in cancer therapy is well-established, with numerous studies demonstrating the enhanced efficacy of combining compounds like curcumin, resveratrol, and quercetin. These combinations often lead to improved therapeutic outcomes by targeting multiple signaling pathways, overcoming drug resistance, and reducing toxicity. For example, the synergistic anticancer action of quercetin and curcumin has been shown to modulate the expression of tumor suppressor genes in triple-negative breast cancer cell lines. Similarly, resveratrol has been found to synergistically enhance the apoptotic effects of other compounds in various cancer models.

Despite the wealth of data on the synergistic interactions of other natural products, the specific investigation of this compound in such combinations is a clear gap in the current scientific landscape. The absence of experimental data, including quantitative measures like IC50 values and combination indices from in vitro or in vivo studies, makes it impossible to construct a comparison guide on this topic at this time.

Future research into the potential synergistic effects of this compound with well-researched natural compounds such as curcumin, resveratrol, or quercetin could be a promising avenue for developing novel and more effective therapeutic strategies. Such studies would need to include detailed experimental protocols to assess synergy, elucidate the underlying molecular mechanisms, and identify the signaling pathways involved.

For researchers, scientists, and drug development professionals interested in this area, the current lack of data presents an opportunity for novel research. Future investigations could be designed based on the established methodologies used to study synergy in other natural product combinations. This would involve:

  • In vitro cytotoxicity assays: To determine the half-maximal inhibitory concentration (IC50) of this compound and other natural compounds individually and in combination across various cancer cell lines.

  • Combination Index (CI) analysis: To quantitatively determine whether the interaction is synergistic, additive, or antagonistic.

  • Mechanistic studies: To explore the effects of the combination on cell cycle progression, apoptosis, and key signaling pathways implicated in cancer development and progression.

Until such studies are conducted and published, a comprehensive and data-driven comparison guide on the synergistic effects of this compound with other natural compounds cannot be provided.

Independent Verification of (25S)-Antcin B Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on (25S)-Antcin B, a bioactive compound isolated from the medicinal mushroom Antrodia cinnamomea. To facilitate independent verification and further research, this document summarizes key quantitative data, details experimental methodologies, and visualizes the reported signaling pathways. We compare the performance of this compound with its stereoisomer, other related compounds from A. cinnamomea, and established therapeutic agents.

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and comparator compounds as reported in peer-reviewed literature.

Table 1: Cytotoxicity of Antcin Compounds and Standard Chemotherapeutics in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound HepG2Hepatocellular Carcinoma38.4[1]
(25R)-Antcin B--No significant cytotoxicity[2]
(S)-Antcin CHepG2Hepatocellular Carcinoma14.5 µg/mL[2][3]
(S)-Antcin CMCF-7Breast Cancer12.8 µg/mL[2][3]
(R)-Antcin CHepG2, MCF-7-No significant cytotoxicity[2][3]
SorafenibHepG2Hepatocellular Carcinoma3.1 ± 0.49 (48h), 3.87 ± 0.21 (72h)[4]
DoxorubicinHepG2Hepatocellular Carcinoma-[5][6]
AntrocinMDA-MB-231Breast Cancer0.6
TamoxifenMCF-7Breast Cancer62.5 µg/mL[7]

Table 2: Anti-inflammatory Activity of Antcin A and Comparator

CompoundAssayKey FindingsCitation
Antcin A LPS-induced inflammation in A549 cellsMimics glucocorticoids, binds to glucocorticoid receptor.[8]
Antcin A LPS-induced inflammationDownregulation of iNOS and COX-2 via NF-κB pathway.[9][10]
IbuprofenLPS-induced inflammation in C2C12 cellsCompared with various herbal medicines for anti-inflammatory effects.[1][11][12]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies assessing the cytotoxic effects of Antcin compounds on cancer cell lines.[5][11][12][13]

  • Cell Seeding: Plate cells (e.g., HepG2) in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is based on the methods used to investigate apoptosis induction by this compound in hepatocellular carcinoma cells.[14][15][16]

  • Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Western Blot Analysis for Caspase Activation

This protocol outlines the general procedure for detecting the cleavage of caspases, a hallmark of apoptosis.[17][18][19][20]

  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the cleaved and/or full-length forms of caspases (e.g., caspase-3, -8, -9).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This protocol is used to assess the effect of compounds on the NF-κB signaling pathway.[3][10][21][22]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound and Stimulant Treatment: Treat the transfected cells with the test compound (e.g., Antcin A) for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the research on Antcin compounds.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway AntcinB_ext This compound FasL FasL AntcinB_ext->FasL induces Fas Fas FasL->Fas FADD FADD Fas->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 AntcinB_int This compound ROS ROS Generation AntcinB_int->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax Mitochondrion->Bax activates Bcl2 Bcl-2 Mitochondrion->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleavage

Caption: Apoptosis induction by this compound in hepatocellular carcinoma cells.

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus translocation Inflammatory_genes iNOS, COX-2 NFkB_p65_p50_nucleus->Inflammatory_genes activates transcription Nucleus Nucleus AntcinA Antcin A AntcinA->IKK inhibits

Caption: Anti-inflammatory mechanism of Antcin A via NF-κB pathway inhibition.

cluster_nucleus Nucleus Antrocin Antrocin Beta_catenin β-catenin Antrocin->Beta_catenin downregulates Notch1 Notch1 Antrocin->Notch1 downregulates Akt Akt Antrocin->Akt downregulates Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl GSK3b GSK-3β Dvl->GSK3b inhibits GSK3b->Beta_catenin phosphorylates for degradation Beta_catenin_nucleus β-catenin Beta_catenin->Beta_catenin_nucleus translocation Tumorigenesis Tumorigenesis & Stemness Beta_catenin_nucleus->Tumorigenesis promotes Notch1->Tumorigenesis promotes Akt->Tumorigenesis promotes

Caption: Antrocin suppresses breast carcinogenesis by downregulating key signaling pathways.

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add this compound / Comparators incubate_overnight->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining IC50 values using the MTT assay.

References

Safety Operating Guide

Navigating the Safe Disposal of (25S)-Antcin B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Understanding the basic properties of Antcin compounds is fundamental to safe handling and disposal. The following table summarizes key data for related Antcin compounds.

PropertyValue (for Antcin C)Reference
Molecular FormulaC29H42O5[2]
Molar Mass470.6 g/mol [2]
AppearanceWhite, amorphous powder (for 25S-Antcin K)[3]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count5[2]

Recommended Disposal Procedures

In the absence of a specific SDS, the following step-by-step disposal plan, aligned with general principles of chemical waste management, is recommended. This procedure should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.

Step 1: Waste Identification and Segregation

Proper segregation of waste is the first and most critical step to ensure safety and compliance.

  • Solid Waste: Collect any solid (25S)-Antcin B, such as unused product or contaminated labware (e.g., pipette tips, microfuge tubes, gloves), in a designated, clearly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).

Step 2: Personal Protective Equipment (PPE)

Always handle this compound and its waste with appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (inspect before use)

  • Laboratory coat

Step 3: Decontamination

Decontaminate surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent and water. Collect all cleaning materials as hazardous waste.

Step 4: Storage of Waste

Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure containers are tightly sealed to prevent leaks or spills.

Step 5: Final Disposal

The final disposal method should be in accordance with institutional and local regulations.

  • Consult Institutional Guidelines: The primary and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions on the proper disposal route for chemical waste of this nature.

  • Chemical Incineration: For many bioactive organic compounds, high-temperature incineration by a licensed hazardous waste disposal company is the preferred method. This ensures the complete destruction of the compound, preventing its release into the environment.

  • Avoid Drain Disposal: Do not dispose of this compound solutions down the drain. This practice is generally prohibited for bioactive and synthetic organic compounds to prevent contamination of waterways.[4][5]

Experimental Workflow: Handling and Disposal of this compound

The following diagram illustrates a typical workflow for handling and disposing of this compound in a laboratory setting.

cluster_experiment Experimental Phase cluster_disposal Disposal Phase A Weighing and Solution Preparation B Cell-Based Assay or Animal Dosing A->B C Data Collection B->C D Segregate Solid and Liquid Waste C->D End of Experiment E Label Hazardous Waste Containers D->E F Store in Designated Area E->F G Schedule EHS Pickup F->G A Is the waste contaminated with this compound? B Is the waste solid or liquid? A->B Yes C Dispose as non-hazardous waste A->C No D Collect in labeled solid hazardous waste container B->D Solid E Collect in labeled liquid hazardous waste container B->E Liquid F Consult EHS for disposal D->F E->F

References

Essential Safety and Operational Protocols for Handling (25S)-Antcin B

Author: BenchChem Technical Support Team. Date: November 2025

(25S)-Antcin B , a steroidal triterpenoid isolated from the mushroom Antrodia camphorata, has demonstrated potent biological activities, including the induction of apoptosis in hepatocellular carcinoma cells and inhibition of SARS-CoV-2 3CL protease.[1][2][3] Due to its cytotoxic potential, stringent safety protocols are imperative to protect researchers, scientists, and drug development professionals from potential exposure. This guide provides essential, immediate safety and logistical information for the handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic compounds like this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment (PPE)
Weighing and Reconstituting Powder - Disposable, solid-front, back-closure gown- Double gloves (chemotherapy-rated)- N95 or higher-level respirator- Eye protection (safety glasses with side shields or goggles)- Face shield (if there is a splash hazard)
Handling Solutions - Disposable, solid-front, back-closure gown- Double gloves (chemotherapy-rated)- Eye protection (safety glasses with side shields or goggles)
Administering to Cell Cultures - Disposable, solid-front, back-closure gown- Double gloves (chemotherapy-rated)- Eye protection (safety glasses with side shields or goggles)
Waste Disposal - Disposable, solid-front, back-closure gown- Double gloves (chemotherapy-rated)- Eye protection (safety glasses with side shields or goggles)
Spill Cleanup - Disposable, solid-front, back-closure gown- Double gloves (heavy-duty, chemotherapy-rated)- N95 or higher-level respirator- Eye protection (goggles)- Face shield- Shoe covers
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All work with powdered this compound should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[4]

  • Ensure a cytotoxic spill kit is readily available before beginning any work.

  • The work area should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.

2. Weighing and Reconstitution:

  • Don all required PPE as outlined in the table above.

  • Carefully weigh the desired amount of powdered this compound in the BSC or fume hood.

  • To avoid generating dust, gently tap the container to settle the powder before opening.

  • Slowly add the desired solvent to the powder to reconstitute. Avoid splashing.

  • Cap the vial and vortex or sonicate as needed to ensure complete dissolution.

3. Dilution and Aliquoting:

  • Perform all dilutions and aliquoting within the BSC or fume hood.

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying.

  • Clearly label all tubes and vials with the compound name, concentration, date, and a "Cytotoxic" warning.

4. Cell Culture and In Vitro Assays:

  • When adding this compound solutions to cell cultures, do so slowly and carefully to avoid creating aerosols.

  • All cell culture plates, flasks, and other materials that come into contact with this compound should be treated as cytotoxic waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound (Powder or Solution) - Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container.
Contaminated Labware (e.g., pipette tips, tubes, flasks) - Place in a designated "Cytotoxic Waste" sharps container or a leak-proof, puncture-resistant container.
Contaminated PPE (e.g., gloves, gown) - Carefully remove and place in a designated "Cytotoxic Waste" bag immediately after use.[5]
Liquid Waste (e.g., cell culture media) - Aspirate into a flask containing a suitable deactivating agent (e.g., 10% bleach) and allow for a contact time of at least 30 minutes before disposal down the drain with copious amounts of water, or as per institutional guidelines.
Emergency Procedures: Spill and Exposure Management

Spill Management:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on the appropriate spill cleanup PPE.[6]

  • Contain the Spill: For liquid spills, cover with absorbent pads from the cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.[7]

  • Clean the Area: Working from the outside in, carefully clean the spill area. Place all contaminated materials in a cytotoxic waste bag.

  • Decontaminate: Clean the spill area with a detergent solution followed by a deactivating agent (e.g., 10% bleach), and then wipe with clean water.

  • Dispose of Waste: Seal and dispose of all contaminated materials as cytotoxic waste.

  • Report the Spill: Report the incident to the laboratory supervisor and the institutional safety office.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the compound to the healthcare provider.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow start Start: Prepare for Handling this compound ppe Don Appropriate PPE (Gown, Double Gloves, Eye Protection) start->ppe engineering_controls Work in Certified BSC or Fume Hood ppe->engineering_controls weigh_reconstitute Weigh and Reconstitute Powder engineering_controls->weigh_reconstitute handle_solution Handle Solutions (Dilutions, Aliquoting) weigh_reconstitute->handle_solution experiment Perform Experiment (e.g., Cell Treatment) handle_solution->experiment spill Spill Occurs? experiment->spill During Handling decontaminate_workspace Decontaminate Workspace dispose_waste Dispose of Cytotoxic Waste decontaminate_workspace->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end End of Procedure remove_ppe->end spill->decontaminate_workspace No spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill_procedure->decontaminate_workspace

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.